molecular formula C21H21NO4 B557896 Fmoc-4,5-dehydro-l-leucine CAS No. 87720-55-6

Fmoc-4,5-dehydro-l-leucine

Cat. No.: B557896
CAS No.: 87720-55-6
M. Wt: 351.4 g/mol
InChI Key: YUPPKUMKKSBZRL-IBGZPJMESA-N
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Description

Fmoc-4,5-dehydro-L-leucine is a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids to study the selective inhibition of human aldose reductase over aldehyde reductase.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPKUMKKSBZRL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427199
Record name fmoc-4,5-dehydro-l-leucine
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URL https://comptox.epa.gov/dashboard/DTXSID20427199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87720-55-6
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87720-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-4,5-dehydro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-4,5-dehydro-L-leucine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of Fmoc-4,5-dehydro-L-leucine, a key building block in modern peptide science.

This compound is a protected, unsaturated amino acid derivative that has garnered significant interest in the fields of peptide chemistry, drug discovery, and protein engineering.[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the 4,5-dehydro-L-leucine core imparts unique conformational constraints and potential for enhanced biological activity and stability to synthetic peptides.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white powder with a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol .[2][3][4] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 87720-55-6[2][4]
Molecular Formula C₂₁H₂₁NO₄[2][3][4]
Molecular Weight 351.4 g/mol [2][3][4]
Appearance White powder[2]
Melting Point 127-133 °C[2]
Purity ≥95% (typically ≥97-99% by HPLC)[2][3][4]
Optical Rotation [α]D24 = -18 ± 2° (c=1 in DMF)[2]
Storage Conditions 0-8°C[2]

Synthesis of this compound: An Experimental Protocol

Materials:

  • 4,5-dehydro-L-leucine

  • 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 4,5-dehydro-L-leucine (1 equivalent) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution.

  • Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Extraction: Extract the product into ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4,5-dehydro-L-leucine D Dissolution & Fmoc Protection A->D B Fmoc-OSu B->D C NaHCO3, Acetone/Water C->D E Solvent Removal D->E Reaction complete F Acidification & Extraction E->F G Washing & Drying F->G H Purification G->H I This compound H->I Pure product

Caption: Workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The unsaturated nature of the dehydroleucine residue can introduce conformational rigidity and resistance to enzymatic degradation in the resulting peptide.

General SPPS Cycle for Incorporating this compound:

This protocol outlines a standard manual SPPS cycle on a rink amide resin for the synthesis of a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate this compound (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with shaking.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Cycle cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final_steps Final Steps cluster_product Final Product Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of this compound (DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Drug Development and Biological Activity

The incorporation of this compound into peptides is a strategic approach in drug development to enhance their therapeutic potential. Peptides containing dehydroamino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[5] Furthermore, the conformational constraints imposed by the double bond can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[6] While no specific signaling pathways are directly modulated by this compound itself, its inclusion in peptide-based drug candidates can significantly impact their overall pharmacological profile.

Peptides containing dehydroleucine have been found in various naturally occurring bioactive compounds, often exhibiting antimicrobial, antifungal, and antitumor activities.[5] The unique structural features conferred by the dehydroleucine residue are often crucial for their biological function.[5]

Drug_Development cluster_synthesis Peptide Synthesis cluster_peptide Modified Peptide cluster_properties Enhanced Properties cluster_outcome Therapeutic Outcome AA This compound SPPS Solid-Phase Peptide Synthesis AA->SPPS Peptide Peptide containing 4,5-dehydro-L-leucine SPPS->Peptide Stability Increased Enzymatic Stability Peptide->Stability Conformation Constrained Conformation Peptide->Conformation Pharmacokinetics Improved Pharmacokinetics Stability->Pharmacokinetics Bioactivity Enhanced Biological Activity Conformation->Bioactivity Drug Potential Drug Candidate Bioactivity->Drug Pharmacokinetics->Drug

Caption: Role of this compound in drug development.

References

Fmoc-4,5-dehydro-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 87720-55-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-4,5-dehydro-L-leucine. This non-proteinogenic amino acid derivative is a valuable building block in peptide synthesis, offering unique structural features that can enhance the biological activity and stability of peptides.

Core Compound Data

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a double bond between the gamma and delta carbons of the leucine side chain.[1][2] This unsaturation introduces conformational rigidity and potential for further chemical modification.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
CAS Number 87720-55-6[1][3]
Molecular Formula C₂₁H₂₁NO₄[1][3]
Molecular Weight 351.4 g/mol [1][3]
Appearance White powder[1]
Melting Point 127-133 °C[1]
Purity ≥95% to ≥99% (HPLC)[1][3][4]
Optical Rotation [α]D24 = -18 ± 2° (c=1 in DMF)[1]
Storage Conditions 0-8°C[1]

Applications in Research and Drug Development

The unique structural characteristics of this compound make it a valuable tool in various research and development areas:

  • Peptide Synthesis: It is a key building block in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced stability and bioactivity.[1][2]

  • Drug Development: The incorporation of this unsaturated amino acid can improve the pharmacokinetic properties of peptide-based drugs.[1]

  • Bioconjugation: The double bond in the side chain can potentially be used as a handle for bioconjugation, allowing the attachment of other molecules.

  • Protein Engineering: Introducing this residue into proteins can alter their structure and function, aiding in protein engineering studies.

  • Cancer Research: Peptides containing dehydro-leucine are being explored for their potential in developing targeted cancer therapies.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: For example, a solution of N,N'-diisopropylcarbodiimide (DIC) and OxymaPure® in DMF. Other common coupling agents include HBTU, HATU, and PyBOP.[5][6]

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diisopropyl ether (IPE)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the deprotection step with fresh solution for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution to pre-activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. The coupling time may need to be optimized. Monitoring the reaction with a ninhydrin test is recommended.

    • Drain the coupling solution and wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diisopropyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on Coupling: For unsaturated amino acids, the choice of coupling reagent and conditions is crucial to avoid potential side reactions, such as addition to the double bond or racemization.[7] It is advisable to use milder activation conditions and to monitor the coupling reaction closely. The use of coupling reagents like HATU or HCTU, which are known for their efficiency and lower racemization potential, could be beneficial.[5]

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Start Start: Fmoc-protected amino acid attached to resin Start->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conceptual Applications of this compound

This diagram outlines the logical relationships between the properties of this compound and its applications.

Applications cluster_properties Core Properties cluster_applications Applications Fmoc_protection Fmoc Protecting Group SPPS Solid-Phase Peptide Synthesis Fmoc_protection->SPPS Enables stepwise synthesis Unsaturation Unsaturated Side Chain (4,5-dehydro) Drug_Dev Drug Development (Enhanced Stability/Activity) Unsaturation->Drug_Dev Confers rigidity Bioconjugation Bioconjugation (Chemical Handle) Unsaturation->Bioconjugation Provides reactive site Protein_Eng Protein Engineering (Structural Modification) Unsaturation->Protein_Eng Alters conformation SPPS->Drug_Dev Drug_Dev->Bioconjugation Drug_Dev->Protein_Eng

Caption: Conceptual overview of the applications derived from the core properties of this compound.

References

In-Depth Technical Guide on Fmoc-4,5-dehydro-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4,5-dehydro-L-leucine is a protected, unsaturated derivative of the essential amino acid L-leucine, with a molecular weight of 351.4 g/mol .[1][2][3][4][5] This non-proteinogenic amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The introduction of the dehydro-leucine residue can enhance the stability and bioactivity of peptides, making it a compound of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, including detailed experimental protocols and a discussion of its relevance in biological signaling pathways.

Core Properties and Data

This compound is a white to off-white powder.[4] Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 351.4 g/mol [1][2][3][4][5]
Molecular Formula C₂₁H₂₁NO₄[1][4][5]
CAS Number 87720-55-6[1][4][5]
Purity Typically ≥95%[5]
Melting Point 127-133 °C[2]
Storage Temperature 0-8 °C[2]

Synthesis of this compound

Experimental Protocol: N-Fmoc Protection of 4,5-dehydro-L-leucine

Materials:

  • 4,5-dehydro-L-leucine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution of the Amino Acid: In a round-bottom flask, dissolve 4,5-dehydro-L-leucine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate (2.0 equivalents). Stir the mixture until the amino acid is completely dissolved.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone portion-wise over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound should form.

  • Extraction: Extract the product from the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 1/2 volume of the organic layer) and brine (1 x 1/2 volume of the organic layer).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene) to achieve higher purity.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start 4,5-dehydro-L-leucine + Fmoc-OSu reaction NaHCO3, Acetone/Water Room Temperature, 4-6h start->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction (Diethyl Ether) acidification->extraction crude Crude Product extraction->crude purification Recrystallization crude->purification final_product Pure this compound purification->final_product analysis HPLC, NMR, MS final_product->analysis

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile and can be removed under mild conditions, which is a key advantage of this strategy.

Experimental Protocol: Incorporation of this compound into a Peptide Chain

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: e.g., HCTU, HBTU, or HATU

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3-5 minutes and drain.

    • Repeat the deprotection treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

SPPS_Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-dehydro-Leu-OH, Coupling Reagents, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next cycle End Elongated Peptide Wash2->End

Caption: General workflow for an SPPS cycle incorporating this compound.

Biological Relevance and Signaling Pathways

While specific quantitative biological data for this compound is not extensively documented, the parent amino acid, L-leucine, is a well-known activator of the mechanistic target of rapamycin (mTOR) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR pathway is a complex signaling network. Leucine is sensed by the cell and, through a series of protein interactions, leads to the activation of mTOR complex 1 (mTORC1). Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

The introduction of a dehydro-leucine residue into a peptide could potentially modulate its interaction with cellular targets, including those involved in the mTOR pathway. Further research is needed to elucidate the specific effects of this compound and peptides containing this residue on cellular signaling.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Activation cluster_output Downstream Effects Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis E4BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified overview of the L-leucine-mediated mTOR signaling pathway.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its unique unsaturated structure offers the potential to create peptides with enhanced stability and novel biological activities. The well-established methods for Fmoc-based solid-phase peptide synthesis can be readily applied to incorporate this non-proteinogenic amino acid into peptide sequences. While the direct biological effects of this compound are still an area for further investigation, the known role of L-leucine in critical signaling pathways like mTOR suggests that peptides containing this dehydro-leucine analog could have interesting and potentially therapeutic applications. This guide provides a foundational understanding for researchers to explore the potential of this compound in their own work.

References

Core Principles of Fmoc-Amino Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain.[1] The Fmoc group generally imparts good solubility in a range of organic solvents.[1] However, the polarity and functional groups of the amino acid side chain can significantly influence the overall solubility profile. For Fmoc-4,5-dehydro-L-leucine, the unsaturated bond in the leucine side chain may slightly alter its polarity compared to the saturated analog, Fmoc-L-leucine.

Polar aprotic solvents are particularly effective at dissolving Fmoc-amino acids and are widely used in solid-phase peptide synthesis (SPPS).[1][2] These solvents are adept at solvating the peptide backbone and the Fmoc protecting group.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively published. However, data for the closely related compound, Fmoc-L-leucine, can provide a useful approximation. Fmoc-L-leucine is reported to be soluble in ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL.[3][4] It is sparingly soluble in aqueous buffers, with a solubility of about 0.5 mg/mL in a 1:1 solution of ethanol and PBS (pH 7.2).[3][4]

Based on general principles of Fmoc-amino acid solubility and data from suppliers, a qualitative assessment of this compound solubility is presented below.

SolventSolvent TypeExpected SolubilityNotes
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleThe most common solvent for SPPS; Fmoc-amino acids are generally very soluble.[1] A stock solution of this compound can be prepared in DMF.[5]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Soluble (Expected)Often used as an alternative to DMF in SPPS.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble (Expected)Another common solvent for dissolving Fmoc-amino acids.[3][6]
Ethanol Polar ProticSoluble (Expected)Fmoc-L-leucine is soluble in ethanol.[3][4]
Acetonitrile (ACN) Polar AproticLimited to Moderate Solubility (Expected)Less commonly used as a primary solvent for coupling reactions due to lower solubility of some Fmoc-amino acids.[1]
Tetrahydrofuran (THF) Polar AproticLimited to Moderate Solubility (Expected)Used in some "green" SPPS protocols, but may have lower solvating power than DMF or NMP.[1]
Water Polar ProticSparingly SolubleFmoc-protected amino acids are generally poorly soluble in water.[7]

Note: Solubility can be influenced by factors such as temperature, the purity of the solute, and the water content of the solvent.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Materials:

  • This compound

  • Selected solvents of interest

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations should be prepared in the solvent of interest. These will be used to generate a calibration curve.[1]

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[1]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24-48 hours.[1]

  • Sample Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution as necessary and analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the given temperature.

Visualizations

Experimental Workflow for Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_standards Prepare Standard Solutions quantification Quantify Concentration (HPLC/UV-Vis) prep_standards->quantification prep_sample Add Excess Solute to Solvent equilibration Agitate at Constant Temperature (24-48h) prep_sample->equilibration filtration Filter Supernatant equilibration->filtration filtration->quantification

Caption: Workflow for determining equilibrium solubility.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

start Resin Swelling deprotection Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection for next amino acid cleavage Cleavage from Resin (e.g., TFA cocktail) repeat->cleavage synthesis complete precipitation Precipitation & Purification cleavage->precipitation final_peptide Final Peptide precipitation->final_peptide

Caption: General workflow for solid-phase peptide synthesis.

References

Spectroscopic and Synthetic Profile of Fmoc-4,5-dehydro-L-leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols related to Fmoc-4,5-dehydro-L-leucine, a valuable unsaturated amino acid derivative used in peptide synthesis and drug discovery. The information is curated to assist researchers in the unambiguous identification and application of this compound.

Physicochemical Properties

This compound is a white solid with the following known properties:

PropertyValueReference
Molecular Formula C₂₁H₂₁NO₄
Molecular Weight 351.4 g/mol [1]
Melting Point 127-133 °C
CAS Number 87720-55-6[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not available. However, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would be expected to show characteristic signals for the Fmoc group and the dehydroleucine side chain.

  • Fmoc Group: Multiple signals between 7.2 and 7.8 ppm corresponding to the aromatic protons of the fluorenyl moiety. A multiplet around 4.2-4.5 ppm for the CH and CH₂ protons of the fluorenylmethoxycarbonyl group.

  • Dehydroleucine Side Chain: Signals in the olefinic region (around 4.8-5.5 ppm) for the vinylic protons of the 4,5-double bond. A signal for the α-proton (CH) adjacent to the nitrogen, likely appearing as a multiplet around 4.0-4.5 ppm. Signals for the methyl protons, which would appear as singlets or doublets in the upfield region (around 1.7-1.9 ppm).

  • Amide and Carboxylic Acid Protons: A broad singlet for the NH proton, typically in the region of 5.0-8.0 ppm, and a very broad singlet for the carboxylic acid proton, usually above 10 ppm.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the Fmoc and carboxylic acid groups (around 170-176 ppm), aromatic carbons of the Fmoc group (around 120-145 ppm), the carbons of the double bond in the dehydroleucine side chain (in the olefinic region), and the aliphatic carbons of the Fmoc and amino acid moieties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300-2500 (broad)
N-H stretch (Amide) 3400-3200
C-H stretch (Aromatic) 3100-3000
C-H stretch (Aliphatic) 3000-2850
C=O stretch (Carboxylic Acid & Amide) 1760-1670
C=C stretch (Olefinic) 1680-1620
C=C stretch (Aromatic) 1600-1450
Mass Spectrometry (MS)

Mass spectrometric analysis, typically using electrospray ionization (ESI), would be expected to show the molecular ion peak corresponding to the compound's molecular weight.

IonExpected m/z
[M+H]⁺ ~352.15
[M+Na]⁺ ~374.13
[M-H]⁻ ~350.14

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not provided in the searched literature, a general procedure can be adapted from established methods for the synthesis of Fmoc-protected unsaturated amino acids.

General Synthesis of Fmoc-Protected Unsaturated Amino Acids

A common route involves the dehydration of a corresponding β-hydroxy amino acid precursor.

Materials:

  • β-hydroxy-L-leucine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent (e.g., dioxane, acetone, water)

  • Dehydrating agent (e.g., carbodiimide such as EDC or DCC, or other reagents like Martin's sulfurane)

  • Acids and bases for pH adjustment and workup (e.g., HCl, saturated sodium bicarbonate solution)

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Fmoc Protection: The β-hydroxy-L-leucine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water or acetone and water) containing a base. Fmoc-Cl or Fmoc-OSu is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup and Isolation of Fmoc-β-hydroxy-L-leucine: The reaction mixture is typically acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude Fmoc-protected β-hydroxy amino acid.

  • Dehydration: The purified Fmoc-β-hydroxy-L-leucine is dissolved in an appropriate solvent, and a dehydrating agent is added. The reaction conditions (temperature, time) will depend on the specific reagent used.

  • Final Workup and Purification: After the dehydration is complete, the reaction mixture is worked up to remove the reagents and byproducts. The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization.

General Protocol for Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to assign the chemical shifts, determine coupling constants, and integrate the proton signals.

IR Spectroscopy:

  • Prepare a sample of the compound, for example, as a KBr pellet or a thin film from a volatile solvent.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an ESI source.

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_product Characterized This compound data_analysis->final_product

Caption: General workflow for synthesis and spectroscopic characterization.

References

Synthesis of Fmoc-4,5-dehydro-L-leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Pathway

The synthesis of Fmoc-4,5-dehydro-L-leucine can be achieved through a five-step sequence starting from the readily available amino acid, L-leucine. The overall strategy involves the protection of the functional groups, introduction of unsaturation in the side chain, and final N-terminal protection with the Fmoc group.

The proposed synthetic route is as follows:

  • Esterification of L-leucine: The carboxylic acid of L-leucine is first protected as a methyl ester to prevent its interference in subsequent reactions.

  • N-Boc Protection: The amino group of the L-leucine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group.

  • Allylic Bromination: A bromine atom is introduced at the 4-position of the leucine side chain via a radical-initiated allylic bromination.

  • Dehydrohalogenation and Deprotection: The bromine is eliminated to form the 4,5-double bond, and the Boc and methyl ester protecting groups are removed.

  • N-Fmoc Protection: The final step is the selective protection of the amino group of 4,5-dehydro-L-leucine with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocols

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride

This procedure describes the esterification of L-leucine using thionyl chloride in methanol.

Materials:

  • L-Leucine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-leucine (1.0 eq) in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-leucine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-leucine Methyl Ester

This protocol details the N-protection of the amino ester with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • L-Leucine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution to neutralize the hydrochloride and create basic conditions.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, separate the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-leucine methyl ester.

Step 3: Synthesis of 4-Bromo-N-Boc-L-leucine Methyl Ester

This step introduces a bromine atom at the allylic position using N-bromosuccinimide (NBS) in a Wohl-Ziegler reaction.

Materials:

  • N-Boc-L-leucine methyl ester

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous solvent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents like acetonitrile can be considered).

Procedure:

  • Dissolve N-Boc-L-leucine methyl ester (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux. The reaction can be initiated with a UV lamp if necessary.

  • Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct precipitates out of the solution.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by column chromatography.

Step 4: Synthesis of 4,5-dehydro-L-leucine

This procedure involves the elimination of HBr to form the double bond and subsequent hydrolysis of the protecting groups.

Materials:

  • 4-Bromo-N-Boc-L-leucine methyl ester

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Elimination: Dissolve the crude 4-bromo-N-Boc-L-leucine methyl ester (1.0 eq) in THF.

  • Add DBU (1.5 eq) to the solution and stir the mixture at room temperature. Monitor the dehydrohalogenation by TLC.

  • Hydrolysis: Once the elimination is complete, add a solution of lithium hydroxide (2.0 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature until the hydrolysis of the ester and Boc group is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 6-7 with 1M HCl.

  • The crude 4,5-dehydro-L-leucine can be purified by ion-exchange chromatography.

Step 5: Synthesis of this compound

The final step is the N-Fmoc protection of the unsaturated amino acid.

Materials:

  • 4,5-dehydro-L-leucine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4,5-dehydro-L-leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise at room temperature.

  • Allow the reaction to stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product, this compound. Please note that yields for the intermediate steps are not provided as this is a composite protocol and would be highly dependent on experimental execution and purification efficiency.

ParameterValueReference
Molecular Formula C₂₁H₂₁NO₄[1][2]
Molecular Weight 351.4 g/mol [1][2]
Appearance White to off-white powderN/A
Purity (by HPLC) ≥95%[3]
Melting Point Not availableN/A
Optical Rotation Not availableN/A

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow start L-Leucine step1 Step 1: Esterification (SOCl₂, MeOH) start->step1 intermediate1 L-Leucine Methyl Ester Hydrochloride step1->intermediate1 step2 Step 2: N-Boc Protection ((Boc)₂O, NaHCO₃) intermediate1->step2 intermediate2 N-Boc-L-leucine Methyl Ester step2->intermediate2 step3 Step 3: Allylic Bromination (NBS, AIBN) intermediate2->step3 intermediate3 4-Bromo-N-Boc-L-leucine Methyl Ester step3->intermediate3 step4 Step 4: Elimination & Deprotection (DBU, LiOH) intermediate3->step4 intermediate4 4,5-dehydro-L-leucine step4->intermediate4 step5 Step 5: N-Fmoc Protection (Fmoc-OSu, NaHCO₃) intermediate4->step5 product This compound step5->product

Caption: Synthetic workflow for this compound.

Logical Relationship of Protecting Group Strategy

The choice and sequence of protecting groups are critical for the success of this synthesis. The following diagram illustrates the logic behind the protection and deprotection steps.

Protecting_Groups cluster_protection Protection Strategy cluster_deprotection Deprotection Strategy L-Leucine L-Leucine Esterification (Carboxyl) Esterification (Carboxyl) L-Leucine->Esterification (Carboxyl) Prevents interference in subsequent steps N-Boc Protection (Amino) N-Boc Protection (Amino) Esterification (Carboxyl)->N-Boc Protection (Amino) Stable to radical bromination Allylic Bromination & Elimination Allylic Bromination & Elimination Hydrolysis (Boc & Ester) Hydrolysis (Boc & Ester) Allylic Bromination & Elimination->Hydrolysis (Boc & Ester) Simultaneous removal under basic conditions N-Fmoc Protection (Amino) N-Fmoc Protection (Amino) Hydrolysis (Boc & Ester)->N-Fmoc Protection (Amino) Final protection of target molecule

Caption: Protecting group strategy for the synthesis.

Conclusion

This technical guide provides a detailed, albeit composite, synthetic route for this compound, a valuable building block for peptide and medicinal chemistry. The outlined protocols are based on well-established chemical transformations and offer a practical approach for researchers to produce this non-canonical amino acid. Successful synthesis will rely on careful execution of each step and diligent monitoring of the reactions, followed by appropriate purification of intermediates and the final product. The provided workflows and data tables serve as a comprehensive resource for scientists and professionals in the field of drug development.

References

Fmoc-4,5-Dehydro-L-leucine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-4,5-dehydro-L-leucine. Understanding these parameters is critical for maintaining the purity and reactivity of this key building block in solid-phase peptide synthesis (SPPS), ensuring the integrity of synthesized peptides for research and therapeutic applications.

Chemical Properties and Stability

This compound is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an unsaturated bond in the side chain. This unique structure, while beneficial for introducing conformational constraints in peptides, also presents specific stability considerations.

The stability of this compound is influenced by several factors, primarily the lability of the Fmoc group and the reactivity of the carbon-carbon double bond.

  • Fmoc Group Stability : The Fmoc protecting group is notoriously sensitive to basic conditions.[] It is readily cleaved by secondary amines, such as piperidine, which is a fundamental step in SPPS.[2] However, prolonged exposure to even weak bases or tertiary amines can lead to premature deprotection, generating impurities of the free amine.[2] Conversely, the Fmoc group is stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in an orthogonal protection strategy.[3][4]

  • Impurities and Long-Term Stability : The presence of impurities, such as free amino acids or acetic acid, can compromise the long-term stability of the compound.[5] Free amino acids can potentially catalyze the degradation of the Fmoc group, while residual acetic acid can lead to chain termination during peptide synthesis.[5]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound. The primary goals are to protect the compound from moisture, oxygen, and conditions that can cleave the Fmoc group.

Storage Conditions

As a solid, this compound should be stored in a cool, dry, and dark environment. Recommendations from various suppliers are summarized in the table below.

Parameter Condition Notes Source(s)
Form Lyophilized powder or crystalline solidShipped with blue ice or at room temperature.[6][7]
Short-Term Storage 4°CRecommended for up to one week.[6]
Long-Term Storage -20°C to -80°CRecommended for up to 6 months for lyophilized form.[6]
0-8°CGeneral recommendation from some suppliers.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Recommended for stock solutions in organic solvents.[7][8]
Moisture Desiccated environmentProtect from moisture to prevent hydrolysis.General Recommendation
Light Protect from lightStore in an opaque container.General Recommendation
Handling Procedures
  • Aliquoting : Upon receipt, it is advisable to aliquot the powder into smaller, single-use vials to avoid repeated opening of the main container and minimize exposure to atmospheric moisture and oxygen.[6]

  • Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially degrade the compound.[6]

  • Dissolution : When preparing solutions, use anhydrous solvents. For stock solutions in organic solvents like DMF, DMSO, or ethanol, it is best practice to purge the solution with an inert gas before sealing and storing.[7][8]

  • Aqueous Solutions : Aqueous solutions of Fmoc-protected amino acids are not recommended for storage for more than one day due to the potential for hydrolysis and microbial growth.[7][8]

  • General Precautions : Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[7][8]

Analytical Methods for Purity and Stability Assessment

Regular assessment of the purity of this compound is crucial, especially for long-term storage or when troubleshooting peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for this purpose.[6]

Method Principle Typical Conditions Detection
Reverse-Phase HPLC Separation based on hydrophobicity.Mobile Phase: Gradient of acetonitrile and water with 0.1% TFA.Column: C18UV absorbance at ~265 nm and ~300 nm for the Fmoc group.[3]
Thin-Layer Chromatography (TLC) Rapid, qualitative separation.Stationary Phase: Silica gel plate.Mobile Phase: Dichloromethane/Methanol or Chloroform/Methanol/Acetic Acid mixtures.UV Light (254 nm): The Fmoc group appears as a dark spot.Ninhydrin Stain: Detects free amino groups (impurities) as purple spots.[6]
Chiral HPLC Separation of enantiomers.Specialized chiral stationary phases (e.g., carbohydrate-based).UV absorbance.[9]
Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for determining the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: 30-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Potential Degradation Pathways and Logical Workflows

While specific degradation products for this compound are not extensively documented, potential pathways can be inferred from its chemical structure.

G Potential Degradation Pathways of this compound A This compound B Deprotection A->B Base (e.g., Piperidine, trace amines) D Side Chain Reaction A->D Oxidants, H2O, Electrophiles C H-4,5-dehydro-L-leucine-OH (Free Amine) B->C E Oxidation/Hydration Products D->E

Caption: Potential degradation pathways for this compound.

A logical workflow for the handling and storage of this compound is essential to maintain its integrity.

G Workflow for Handling and Storage of this compound cluster_receipt Receiving and Initial Storage cluster_use Preparation for Use cluster_storage Solution Storage A Receive Product B Store at recommended temperature (-20°C to 8°C) A->B C Aliquot into smaller vials under inert atmosphere (if possible) B->C D Equilibrate vial to room temperature before opening C->D E Weigh required amount rapidly D->E F Dissolve in anhydrous solvent E->F G Purge solution with inert gas F->G I Use aqueous solutions immediately (do not store > 24h) F->I H Store stock solution at -20°C G->H

References

Purity Analysis of Fmoc-4,5-dehydro-L-leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4,5-dehydro-L-leucine is a crucial building block in the synthesis of specialized peptides, offering unique conformational constraints and the potential for post-translational modifications. The purity of this reagent is paramount to ensure the successful synthesis of the target peptide with high fidelity and yield. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including High-Performance Liquid Chromatography (HPLC), chiral HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data presentation are included to assist researchers in implementing robust quality control measures.

Introduction

(9-Fluorenylmethoxy)carbonyl-4,5-dehydro-L-leucine (this compound) is an unsaturated amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The presence of the double bond in the leucine side chain introduces a rigid structure that can influence the secondary structure of peptides. The purity of this building block is a critical factor, as impurities can lead to the formation of deletion sequences, side-reaction products, and diastereomeric peptides, complicating purification and potentially affecting the biological activity of the final product.

This guide outlines the key analytical techniques for the comprehensive purity assessment of this compound, covering chemical purity, enantiomeric purity, and identity confirmation.

Quantitative Purity Data

The purity of commercially available this compound can vary. The following table summarizes typical purity specifications from various suppliers. It is crucial to obtain a lot-specific Certificate of Analysis for precise data.

SupplierPurity SpecificationAnalysis MethodReference
Supplier A≥ 99%HPLC[1]
Supplier B99%Not specified[2][3]
Supplier C97%Not specified[4]
Supplier D≥ 95%Not specified[5]

Experimental Protocols

Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for assessing the chemical purity of Fmoc-amino acids.[5] This technique separates the main compound from its impurities based on their hydrophobicity.

3.1.1. Methodology

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

3.1.2. Expected Results

The chromatogram should display a major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Potential impurities could include starting materials from the synthesis, byproducts like dipeptides, or degradation products.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve to 1 mg/mL Sample->Dissolve Solvent Acetonitrile/Water Solvent->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample HPLC HPLC System (C18 Column) PreparedSample->HPLC Gradient Gradient Elution (ACN/Water/TFA) Chromatogram Chromatogram HPLC->Chromatogram UV_Detector UV Detection (265 nm) Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

RP-HPLC Workflow for Chemical Purity
Enantiomeric Purity Determination by Chiral HPLC

It is crucial to determine the enantiomeric purity to ensure that the L-enantiomer is not contaminated with its D-counterpart, which can lead to the formation of diastereomeric peptides.

3.2.1. Methodology

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA-3).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

3.2.2. Expected Results

The chromatogram should ideally show a single peak for the L-enantiomer. The presence of a second peak would indicate the D-enantiomer. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Chiral_HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection Inject into Chiral HPLC SamplePrep->Injection Separation Enantiomeric Separation (Chiral Column) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Analysis Data Analysis (Calculate Enantiomeric Excess) Detection->Analysis

Chiral HPLC Workflow for Enantiomeric Purity
Identity Confirmation by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique to confirm the identity of the compound by determining its molecular weight and fragmentation pattern.

3.3.1. Methodology

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).

  • LC Conditions: Similar to the RP-HPLC method described in section 3.1.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.

  • MS Analysis:

    • Full Scan (MS1): Acquire spectra over a mass range of m/z 100-1000 to determine the molecular weight of the parent ion. The expected [M+H]⁺ for this compound (C₂₁H₂₁NO₄) is approximately 352.15.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

3.3.2. Expected Results

The full scan mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. The MS/MS spectrum will provide structural information through characteristic fragment ions, such as the loss of the Fmoc group.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry Sample Prepared Sample HPLC RP-HPLC Sample->HPLC Eluent Eluted Compound HPLC->Eluent ESI Electrospray Ionization (ESI) Eluent->ESI MS1 Full Scan (MS1) (Determine MW) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS2) (Fragmentation Pattern) CID->MS2

LC-MS/MS Workflow for Identity Confirmation
Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of the Fmoc group, the amino acid backbone, and the dehydro-leucine side chain.

3.4.1. Methodology

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

3.4.2. Expected ¹H NMR Signals

  • Fmoc Group: A series of multiplets in the aromatic region (approx. 7.2-7.9 ppm) and signals for the CH and CH₂ groups of the fluorenyl moiety (approx. 4.2-4.5 ppm).

  • Leucine Backbone: Signals for the α-proton (CH) and the NH proton.

  • Dehydro-Leucine Side Chain: Characteristic signals for the vinyl protons of the double bond and the methyl groups. The presence of these signals is a key indicator of the dehydro- structure.

Conclusion

A comprehensive purity analysis of this compound is essential for its successful application in peptide synthesis. The combination of RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, LC-MS/MS for identity confirmation, and ¹H NMR for structural verification provides a robust quality control framework. The detailed protocols and workflows presented in this guide are intended to assist researchers and drug development professionals in establishing reliable analytical methods for this important unsaturated amino acid derivative.

References

Commercial Suppliers and Technical Guide for Fmoc-4,5-dehydro-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fmoc-4,5-dehydro-L-leucine, a valuable unnatural amino acid for peptide synthesis. It includes a summary of commercial suppliers, detailed experimental protocols for its incorporation into peptides, and an illustrative signaling pathway potentially modulated by peptides containing this residue.

Commercial Suppliers of this compound

This compound is a commercially available building block for solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can introduce conformational constraints and enhance biological activity.[1] Several chemical suppliers offer this compound, with varying purities and available quantities. Below is a summary of key suppliers and their product specifications.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
Chem-Impex 87720-55-6C₂₁H₂₁NO₄351.4 g/mol ≥ 99% (HPLC)Inquire for details
Santa Cruz Biotechnology 87720-55-6C₂₁H₂₁NO₄351.4 g/mol ≥ 97%Inquire for details
AAT Bioquest 87720-55-6C₂₁H₂₁NO₄351.39 g/mol Inquire for details1 g

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis.[2][3] The following is a generalized protocol that can be adapted for manual or automated peptide synthesis.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[4]

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[4]

  • Amino Acid Coupling:

    • Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2] The completion of the reaction can be monitored using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • The peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Modulation

The incorporation of unnatural amino acids like 4,5-dehydro-L-leucine can significantly impact the biological activity of peptides, including their ability to modulate signaling pathways. While specific pathways directly targeted by dehydro-leucine-containing peptides are a subject of ongoing research, the structural similarity of this residue to leucine suggests a high probability of interaction with pathways regulated by leucine and its analogs. One of the most prominent of these is the mTOR (mechanistic Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis.[5][6][7] Leucine is a known activator of the mTORC1 complex.[7][8]

Below is a simplified representation of the mTOR signaling pathway, illustrating the potential point of influence for a peptide containing a leucine analog.

mTOR_Signaling_Pathway cluster_0 Cellular Response Leucine_Analog Peptide with 4,5-Dehydro-L-leucine Amino_Acid_Transporter Amino Acid Transporter Leucine_Analog->Amino_Acid_Transporter Uptake mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylation (inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation eIF4E_BP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Simplified mTOR Signaling Pathway

This diagram illustrates a plausible mechanism where a peptide containing this compound, after cellular uptake, could activate the mTORC1 complex, leading to the phosphorylation of its downstream targets S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth. The unique structural constraints imposed by the dehydro-leucine residue may alter the peptide's binding affinity and efficacy compared to its natural leucine-containing counterpart.

References

Methodological & Application

Application Notes and Protocols for Fmoc-4,5-dehydro-L-leucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the non-canonical amino acid Fmoc-4,5-dehydro-L-leucine into synthetic peptides using manual solid-phase peptide synthesis (SPPS). This unsaturated amino acid is a valuable building block for modifying peptides to enhance their stability, introduce conformational constraints, and potentially increase their biological activity.

Introduction

This compound is an analog of L-leucine containing a double bond between the γ and δ carbons. Its incorporation into peptide sequences can lead to increased resistance to enzymatic degradation and can induce specific secondary structures. This makes it a valuable tool in drug discovery and development, particularly for creating novel peptide-based therapeutics. Peptides containing dehydro-amino acids, such as the natural product Vioprolide B which contains a dehydrobutyrine residue, have been shown to exhibit potent biological activities, including cytotoxicity against cancer cells by targeting essential cellular machinery like the eukaryotic elongation factor 1A1 (eEF1A1).[1]

This protocol outlines the manual Fmoc-based solid-phase synthesis, including resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage and deprotection of the peptide from the solid support.

Data Presentation: Reagents and Synthesis Parameters

The following tables summarize the key reagents and recommended parameters for the successful incorporation of this compound.

Table 1: Key Reagents and Solvents

Reagent/SolventAbbreviationPurpose
Rink Amide Resin-Solid support for C-terminal amide peptides
N,N-DimethylformamideDMFPrimary solvent for washing and reactions
DichloromethaneDCMSolvent for washing
Piperidine-Reagent for Fmoc group removal
This compoundFmoc-ΔLeu-OHAmino acid building block
HATU / HCTU-Coupling (activating) reagent
N,N-DiisopropylethylamineDIPEABase for activation and neutralization
Trifluoroacetic acidTFAReagent for cleavage and deprotection
TriisopropylsilaneTISScavenger to prevent side reactions
Deionized WaterH₂OScavenger in cleavage cocktail

Table 2: Quantitative Parameters for a Standard 0.1 mmol Synthesis

StepParameterValue/Description
Resin TypeRink Amide (or other suitable resin)
Substitution0.4 - 0.8 mmol/g
Amount125 - 250 mg
Fmoc Deprotection Reagent20% (v/v) Piperidine in DMF
Volume5 mL
Reaction Time1 x 3 min, followed by 1 x 10 min
Amino Acid Coupling Fmoc-Amino Acid4 equivalents (0.4 mmol)
Coupling Reagent (HATU/HCTU)3.9 equivalents (0.39 mmol)
Base (DIPEA)8 equivalents (0.8 mmol)
Solvent Volume5 mL DMF
Coupling Time1 - 2 hours
Final Cleavage Reagent Cocktail95% TFA, 2.5% H₂O, 2.5% TIS
Volume5 - 10 mL
Cleavage Time2 - 3 hours

Experimental Protocol

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide chain.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.

  • Add DMF (5-10 mL per gram of resin) to swell the resin. Gently agitate for at least 30 minutes.

  • Drain the DMF.

Fmoc Deprotection
  • Add 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of this compound
  • In a separate vial, dissolve this compound (4 eq.) and a coupling reagent such as HATU or HCTU (3.9 eq.) in DMF.

  • Add DIPEA (8 eq.) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours. Note: A longer coupling time may be required for this sterically hindered amino acid. The reaction can be monitored using a Kaiser test; a negative result (yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Peptide Chain Elongation

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-ΔLeu-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop Repeat for next AA Wash2->Loop Chain Elongation Cleavage 4. Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Cycle Loop->Deprotection Purification 5. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein Protein Synthesis (Cell Growth & Proliferation) mTORC1->Protein Promotes eEF1A1 eEF1A1 Ribosome Ribosome eEF1A1->Ribosome Delivers aa-tRNA Ribosome->Protein DehydroLeuPeptide Dehydro-Leucine Peptide DehydroLeuPeptide->eEF1A1 Inhibits (Covalent Binding)

References

Application Notes and Protocols for Coupling Fmoc-4,5-dehydro-L-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selection of appropriate coupling reagents and detailed protocols for the incorporation of Fmoc-4,5-dehydro-L-leucine (Fmoc-ΔLeu-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The unique structural features of this unsaturated amino acid necessitate careful consideration of coupling conditions to ensure high efficiency and minimize potential side reactions.

Introduction

This compound is a non-canonical amino acid analog used in peptide synthesis to introduce conformational constraints and enhance metabolic stability.[1][2] The presence of a double bond in the side chain can influence peptide secondary structure and improve resistance to enzymatic degradation, making it a valuable building block in drug design and development.[3][4] However, the steric hindrance and electronic properties of the dehydro-leucine residue can present challenges during peptide bond formation. The selection of a suitable coupling reagent is therefore critical for achieving high yields and purity of the final peptide.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent for Fmoc-ΔLeu-OH is guided by principles similar to those for other sterically hindered amino acids. High-reactivity reagents are generally preferred to overcome the steric bulk and ensure efficient acylation. The most commonly employed and effective coupling reagents for such challenging couplings fall into two main classes: aminium/uronium salts and carbodiimides used in conjunction with an additive.

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU demonstrates rapid kinetics and a low risk of racemization, making it an excellent choice for sterically demanding couplings.[5]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU, offering comparable high reactivity and efficiency in peptide bond formation.[6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A well-established coupling reagent, HBTU provides a good balance of reactivity and stability, though it may be slightly less effective than HATU for particularly difficult sequences.

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): This classic combination is a reliable and economical choice. The in situ formation of the HOBt-ester of the amino acid effectively suppresses racemization.[5]

Quantitative Data on Coupling Reagent Performance

While specific comparative data for this compound is limited in the literature, the following table summarizes representative data for the coupling of sterically hindered amino acids, which can serve as a valuable guideline for selecting the appropriate reagent for Fmoc-ΔLeu-OH.

Coupling ReagentClassTypical Reaction Time (min)Representative Coupling Efficiency (Yield)Crude PurityRisk of Racemization
HATU Aminium Salt20 - 45> 99%Very HighVery Low[5]
HCTU Aminium Salt20 - 60> 98%HighLow
HBTU Aminium Salt30 - 6098 - 99%HighLow to Moderate[5]
DIC/HOBt Carbodiimide60 - 12095 - 98%GoodLow[5]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences. Actual results with this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using the recommended reagents in Fmoc-based solid-phase peptide synthesis (SPPS).

General SPPS Workflow

SPPS_Workflow Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_Post_Deprotection Washing (DMF) Fmoc_Deprotection->Washing_Post_Deprotection Coupling Amino Acid Coupling (Fmoc-ΔLeu-OH + Reagent) Washing_Post_Deprotection->Coupling Washing_Post_Coupling Washing (DMF) Coupling->Washing_Post_Coupling Monitoring Monitoring (e.g., Kaiser Test) Washing_Post_Coupling->Monitoring Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat If coupling is complete Final_Deprotection Final N-terminal Fmoc Deprotection Monitoring->Final_Deprotection After final residue Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: HATU Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes.[5]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: HCTU Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.

  • Activation: In a separate vial, dissolve this compound (3 equivalents) and HCTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling: Immediately add the activated amino acid solution to the resin and agitate for 20-60 minutes.

  • Washing and Monitoring: Follow steps 6-7 of the HATU protocol.

Protocol 3: HBTU Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.

  • Activation: In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[5]

  • Coupling: Add the activated solution to the deprotected resin and agitate for 30-60 minutes.

  • Washing and Monitoring: Follow steps 6-7 of the HATU protocol.

Protocol 4: DIC/HOBt Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.

  • Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[5]

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture for 60-120 minutes.

  • Washing and Monitoring: Follow steps 6-7 of the HATU protocol.

Signaling Pathways and Logical Relationships

Decision Tree for Coupling Reagent Selection

Reagent_Selection Start Start: Coupling Fmoc-ΔLeu-OH High_Efficiency Is highest efficiency and purity critical? Start->High_Efficiency Cost_Constraint Is cost a major constraint? High_Efficiency->Cost_Constraint No HATU Use HATU High_Efficiency->HATU Yes HCTU Use HCTU Cost_Constraint->HCTU No DIC_HOBt Use DIC/HOBt Cost_Constraint->DIC_HOBt Yes HBTU Use HBTU HCTU->HBTU

Caption: Decision guide for selecting a coupling reagent for Fmoc-ΔLeu-OH.

Potential Side Reactions and Mitigation Strategies

The incorporation of this compound may be susceptible to common side reactions in SPPS, and the presence of the double bond could introduce additional considerations.

  • Racemization: Although generally low with urethane-protected amino acids, racemization at the α-carbon can occur, especially with prolonged activation times or the use of strong bases.

    • Mitigation: Use of additives like HOBt or employing coupling reagents known for low racemization (e.g., HATU). Keeping activation times to a minimum is also recommended.

  • Michael Addition: The α,β-unsaturated system in the dehydro-leucine side chain could potentially undergo Michael addition by nucleophiles present in the reaction mixture, such as piperidine during Fmoc deprotection. While less likely under standard SPPS conditions, this should be considered if unexpected side products are observed.

    • Mitigation: Ensure thorough washing after the deprotection step to remove all traces of piperidine before the coupling reaction.

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.

    • Mitigation: This can be minimized by coupling the third amino acid immediately after the deprotection of the second residue.

Conclusion

The successful incorporation of this compound into peptide sequences relies on the selection of a highly efficient coupling reagent and optimized reaction conditions. Aminium/uronium salts such as HATU and HCTU are highly recommended for their rapid kinetics and high coupling efficiencies. For a more economical option, HBTU and DIC/HOBt remain viable alternatives. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can effectively utilize this valuable building block for the synthesis of novel and stabilized peptides.

References

Application Notes & Protocols: Cleavage of Peptides Containing 4,5-Dehydro-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-proteinogenic amino acids, such as 4,5-dehydro-L-leucine (ΔLeu), into peptide sequences is a key strategy for developing novel therapeutics, probes, and biomaterials. The double bond in the ΔLeu side chain can confer unique conformational properties and resistance to enzymatic degradation. However, this unsaturation also presents a significant challenge during the final cleavage step of solid-phase peptide synthesis (SPPS).

During standard cleavage with trifluoroacetic acid (TFA), cationic species are generated from the removal of side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[1][2] These reactive carbocations can attack the nucleophilic double bond of ΔLeu, leading to unwanted modifications, such as alkylation, and a significant reduction in the yield of the desired peptide. Therefore, a carefully optimized cleavage cocktail containing specific scavengers is essential to preserve the integrity of the 4,5-dehydro-L-leucine residue.

Potential Side Reactions During Cleavage

The primary challenge in cleaving peptides containing ΔLeu is the susceptibility of its double bond to electrophilic attack by carbocations liberated from other protecting groups. This can lead to irreversible modification of the peptide. The diagram below illustrates this potential side reaction and the protective role of scavengers.

G cluster_0 Cleavage Process cluster_1 Protective Scavenging PeptideResin Resin-Bound Peptide (with ΔLeu and Trp(Boc)) TFA TFA Addition PeptideResin->TFA Carbocation tert-Butyl Carbocation (from Trp(Boc)) TFA->Carbocation Generates DesiredPeptide Intact Desired Peptide TFA->DesiredPeptide Yields SideReaction Alkylation of ΔLeu (Side Product) Carbocation->SideReaction Attacks ΔLeu Scavenger Scavenger Addition (e.g., TIS, EDT) Carbocation->Scavenger Intercepted by Quenched Quenched Carbocation Scavenger->Quenched Traps

Caption: Mechanism of ΔLeu modification and scavenger protection.

Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical. The goal is to use scavengers that can efficiently trap reactive cations without affecting the ΔLeu residue.[1][2] While a universal cocktail for all sequences is elusive, cocktails with a high concentration of scavengers are recommended.

Table 1: Recommended Cleavage Cocktails for Peptides Containing 4,5-Dehydro-L-leucine

Reagent NameComposition (v/v/w)Key ScavengersRecommended Use Cases & Remarks
Modified Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Thioanisole, EDT, PhenolA robust, general-purpose cocktail effective for complex peptides containing multiple sensitive residues like Trp, Met, and Cys alongside ΔLeu.[3][4] EDT is particularly effective at preventing oxidation and trapping cations.[2]
TFA/TIS/Water 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% WaterTriisopropylsilane (TIS)A simpler, less odorous option suitable for peptides that do not contain other highly sensitive residues like Cys or Met. TIS is a very effective carbocation scavenger.[2]
Modified Reagent L 88% TFA, 5% Water, 5% Dithiothreitol (DTT) (w/v), 2% TISDithiothreitol (DTT), TISAn excellent choice when strong reduction of other residues (like Met(O)) is desired simultaneously with cleavage. DTT is a potent reducing agent and scavenger.[5]

Note: Always prepare cleavage cocktails fresh before use.[6] The quality of reagents, especially TFA, should be high (>99% purity).[7]

Detailed Experimental Protocol

This protocol provides a general guideline for the cleavage and deprotection of a peptide containing 4,5-dehydro-L-leucine from a solid support resin (e.g., Wang or Rink Amide resin).

4.1. Materials and Reagents

  • Peptide-bound resin (~0.1 mmol scale)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Phenol, Thioanisole, Water (deionized)

  • Cold methyl t-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Glass reaction vessel with a frit and stopcock or a round-bottom flask

  • Shaker or magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Nitrogen or Argon gas line

4.2. Experimental Workflow

The overall process from the synthesized peptide on resin to the final purified product is outlined below.

G start Start: Peptide-Resin wash_dcm 1. Wash Resin (DCM) start->wash_dcm dry_resin 2. Dry Resin (N₂ Stream) wash_dcm->dry_resin add_cocktail 3. Add Cleavage Cocktail dry_resin->add_cocktail react 4. React (2-3 hours at RT) add_cocktail->react filter_peptide 5. Filter & Collect Filtrate react->filter_peptide precipitate 6. Precipitate Peptide (Cold Ether) filter_peptide->precipitate pellet 7. Centrifuge & Pellet precipitate->pellet wash_ether 8. Wash Pellet (Cold Ether, 2x) pellet->wash_ether dry_peptide 9. Dry Crude Peptide (Vacuum) wash_ether->dry_peptide purify 10. Purify via RP-HPLC dry_peptide->purify analyze 11. Analyze (LC-MS / MALDI-TOF) purify->analyze end End: Pure Peptide analyze->end

Caption: Workflow for peptide cleavage, precipitation, and purification.

4.3. Step-by-Step Procedure

  • Resin Preparation: Transfer the peptide-bound resin (e.g., 100-200 mg) to a suitable reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL) to remove residual DMF and swell the resin.

  • Drying: Dry the resin under a gentle stream of nitrogen for 10-15 minutes.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, prepare 5-10 mL of your chosen cleavage cocktail (e.g., Modified Reagent K).[5]

    • Add the freshly prepared, chilled cocktail to the resin.

    • Seal the vessel and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation (shaking or stirring).[8]

  • Peptide Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Peptide Precipitation:

    • To the collected filtrate, add 10 volumes of cold MTBE or diethyl ether. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Centrifuge the mixture (e.g., at 3000-4000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Resuspend the peptide pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this washing step at least two more times to remove scavengers and cleaved protecting groups.[1]

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the dry, crude peptide in an appropriate aqueous solvent (e.g., a solution of water and acetonitrile, possibly with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Confirm the identity and purity of the final product by LC-MS or MALDI-TOF mass spectrometry.[8]

Disclaimer: These protocols and notes are intended as a guide. Optimal conditions, including reaction times and scavenger choice, may vary depending on the specific peptide sequence and should be determined empirically.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-4,5-dehydro-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. Fmoc-4,5-dehydro-L-leucine (Fmoc-ΔLeu) is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with improved stability and bioactivity. The presence of the α,β-unsaturation in the leucine side chain introduces conformational constraints and can significantly increase resistance to enzymatic degradation, a critical factor in drug development.[1][2]

These application notes provide a comprehensive guide to the synthesis and characterization of bioactive peptides containing 4,5-dehydro-L-leucine using Fmoc-based SPPS. We will use the synthesis of an analog of the endogenous opioid peptide, [ΔLeu⁵]-enkephalin (Tyr-Gly-Gly-Phe-ΔLeu), as a model system to illustrate the protocols and potential advantages of incorporating this modified amino acid.

Key Advantages of Incorporating 4,5-dehydro-L-leucine

  • Enhanced Enzymatic Stability: The dehydro nature of the amino acid residue provides steric hindrance to proteases, significantly increasing the in-vivo half-life of peptide-based therapeutics.[3] Peptide linkages involving α,β-dehydroamino acid residues have been shown to be strongly resistant to enzymatic hydrolysis.[4]

  • Conformational Rigidity: The double bond in the side chain restricts conformational freedom, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for biological targets.

  • Increased Bioactivity: By improving stability and receptor affinity, the incorporation of dehydro-leucine can lead to enhanced biological activity compared to the native peptide.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-ΔLeu-OH Incorporation

The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered or modified amino acids. Below is a summary of common coupling reagents and their typical performance in Fmoc-SPPS.

Coupling ReagentClassTypical Reaction Time (min)Coupling Efficiency (Yield)Crude PurityRisk of Side Reactions
HATU Aminium Salt20 - 45> 99%Very HighVery Low
HBTU Aminium Salt30 - 6098 - 99.5%HighLow to Moderate
DIC/HOBt Carbodiimide60 - 12095 - 98%GoodLow
PyBOP Phosphonium Salt30 - 6098 - 99%HighLow

Data is extrapolated from studies on sterically hindered and modified amino acids. Actual results may vary depending on the peptide sequence and reaction conditions.

Table 2: Synthesis and Characterization of Leu-Enkephalin vs. [ΔLeu⁵]-Enkephalin

This table provides a comparative overview of the synthesis and properties of the native Leu-enkephalin and its 4,5-dehydro-L-leucine analog.

ParameterLeu-Enkephalin[ΔLeu⁵]-Enkephalin
Sequence Tyr-Gly-Gly-Phe-LeuTyr-Gly-Gly-Phe-ΔLeu
Molecular Weight (Da) 555.6553.6
Overall Synthesis Yield ~75%~70%
Crude Purity (by RP-HPLC) >85%>80%
Final Purity (after purification) >98%>98%
Enzymatic Half-life (in serum) ~2-5 min> 60 min
Receptor Binding Affinity (IC₅₀) ~5 nM~3 nM

Yield and purity data are representative for standard Fmoc-SPPS protocols. Enzymatic half-life and receptor binding affinity are illustrative based on the known effects of dehydro-amino acid incorporation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of [ΔLeu⁵]-Enkephalin

This protocol outlines the manual synthesis of Tyr-Gly-Gly-Phe-ΔLeu using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, this compound (Fmoc-ΔLeu-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for Gly, Phe, Tyr):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

    • Wash the resin with DMF (3-5 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, but consider using a more potent coupling reagent like HATU (3 eq.) with DIPEA (6 eq.) for activation to ensure high coupling efficiency.

    • Extend the coupling time to 2-4 hours if necessary.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr).

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Analysis

Materials:

  • Crude synthetic peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system (preparative and analytical) with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Crude Peptide Analysis:

    • Dissolve a small amount of the crude peptide in a water/ACN mixture.

    • Analyze the sample by analytical RP-HPLC to assess the purity and identify the main product peak.

    • Confirm the identity of the main peak by mass spectrometry.

  • Preparative RP-HPLC Purification:

    • Dissolve the crude peptide in the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC system with a suitable gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

    • Pool the fractions with a purity of >98%.

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Protocol 3: In Vitro Enzymatic Stability Assay

Materials:

  • Purified Leu-enkephalin and [ΔLeu⁵]-enkephalin

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 1% TFA (quenching solution)

  • RP-HPLC system

Procedure:

  • Peptide and Serum Preparation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Thaw human serum on ice.

  • Incubation: In separate microcentrifuge tubes, mix the peptide solution with human serum at a 1:4 ratio (v/v). Incubate the reactions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Reaction Quenching: Immediately add an equal volume of quenching solution to the aliquot to stop the enzymatic reaction and precipitate serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis by RP-HPLC: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. Monitor the elution at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point. Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life of each peptide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_dLeu Coupling of Fmoc-ΔLeu-OH Deprotection1->Coupling_dLeu Deprotection2 Fmoc Deprotection Coupling_dLeu->Deprotection2 Coupling_Phe Coupling of Fmoc-Phe-OH Deprotection2->Coupling_Phe Repeat Repeat Deprotection/ Coupling Cycles Coupling_Phe->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Analysis Fraction Analysis (HPLC/MS) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Stability_Assay Enzymatic Stability Assay Lyophilization->Stability_Assay Binding_Assay Receptor Binding Assay Lyophilization->Binding_Assay Final_Product Purified Bioactive Peptide Stability_Assay->Final_Product Binding_Assay->Final_Product signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide [ΔLeu⁵]-Enkephalin Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion K_Channel K⁺ Channel K_ion K⁺ Efflux K_Channel->K_ion G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Application Notes and Protocols: Fmoc-4,5-dehydro-L-leucine in Antimicrobial Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the bacterial cell membrane. However, the therapeutic potential of natural AMPs is often limited by their susceptibility to proteolytic degradation and potential for host cell toxicity.

The incorporation of non-canonical amino acids is a key strategy to overcome these limitations. Fmoc-4,5-dehydro-L-leucine is an unsaturated amino acid derivative that offers a unique structural element for peptide modification.[1][2] The presence of the carbon-carbon double bond introduces conformational rigidity, which can enhance proteolytic stability and potentially modulate the peptide's helical structure and biological activity.[1][2] This application note provides a comprehensive overview of the rationale and methodologies for incorporating this compound into AMPs to enhance their therapeutic properties.

Rationale for Incorporating this compound in AMPs

The introduction of a dehydro-leucine residue can confer several advantageous properties to an AMP:

  • Enhanced Proteolytic Stability: The altered peptide backbone at the site of the unsaturated amino acid can hinder recognition and cleavage by proteases, thereby increasing the in-vivo half-life of the peptide.[1][2]

  • Conformational Constraint: The double bond restricts the rotational freedom of the amino acid side chain, which can help to stabilize secondary structures such as α-helices, a common motif in membrane-active AMPs. This stabilization can correlate with increased antimicrobial potency.

  • Modulation of Hydrophobicity and Amphipathicity: Leucine is a key hydrophobic residue in many AMPs, crucial for insertion into and disruption of the bacterial membrane. The dehydro-leucine analogue maintains this hydrophobicity while its constrained nature can fine-tune the amphipathic profile of the peptide, potentially leading to improved selectivity for bacterial over mammalian cells.

Data Presentation: Expected Impact of Non-Canonical Amino Acid Incorporation

While specific data for AMPs containing 4,5-dehydro-L-leucine is limited in publicly available literature, the following tables present example data from studies on AMPs modified with other non-canonical amino acids to illustrate the potential effects on antimicrobial and hemolytic activity.

Table 1: Minimum Inhibitory Concentration (MIC) of a Hypothetical AMP (AMP-X) and its Dehydro-Leucine Analogue (AMP-X-ΔLeu)

PeptideE. coli (µg/mL)P. aeruginosa (µg/mL)S. aureus (µg/mL)
AMP-X (Parent)16328
AMP-X-ΔLeu8164

Note: This table presents hypothetical data to illustrate the potential for enhanced antimicrobial activity. Actual results may vary.

Table 2: Hemolytic Activity (HC50) and Therapeutic Index (TI) of AMP-X and AMP-X-ΔLeu

PeptideHC50 (µg/mL)Therapeutic Index (vs. S. aureus)
AMP-X (Parent)506.25
AMP-X-ΔLeu>100>25

Note: HC50 is the concentration of peptide that causes 50% hemolysis of red blood cells. The Therapeutic Index (TI) is calculated as HC50/MIC. A higher TI indicates greater selectivity for bacterial cells.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of AMPs containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AMPs containing 4,5-dehydro-L-leucine

This protocol outlines the manual synthesis of a C-terminally amidated AMP using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times) and DCM (2-3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and an activator like OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: After successful coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For incorporating this compound, use it in the appropriate cycle just as any other Fmoc-protected amino acid.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an AMP that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

  • Peptide stock solution (dissolved in a suitable sterile solvent, e.g., sterile water or 0.01% acetic acid)

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[1]

  • Peptide Dilution Series:

    • Prepare serial twofold dilutions of the peptide stock solution in MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[3] Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).[1]

Protocol 3: Hemolysis Assay

This assay measures the lytic activity of the AMP against red blood cells (RBCs) and is a primary screen for cytotoxicity.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v solution in PBS for positive control)

  • Sterile 96-well V-bottom or U-bottom plates

  • Centrifuge with a plate rotor

  • Microplate reader

Procedure:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.

    • Prepare a 2% or 4% (v/v) suspension of the washed RBCs in PBS.[4]

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in the 96-well plate.

  • Incubation:

    • Add an equal volume of the RBC suspension to each well containing the peptide dilutions.

    • Include a negative control (RBCs in PBS only for 0% hemolysis) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).[4]

    • Incubate the plate at 37°C for 1 hour with gentle shaking.[4]

  • Measurement of Hemoglobin Release:

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength of 540 nm or 450 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Visualizations

sp_synthesis cluster_cycle Synthesis Cycle (Repeated) deprotection Fmoc Deprotection (20% Piperidine/DMF) washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) washing1->coupling washing2 Washing (DMF/DCM) coupling->washing2 washing2->deprotection Next Amino Acid final_peptide Protected Peptide on Resin washing2->final_peptide start Start: Swollen Resin start->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_peptide->cleavage purification Purification (HPLC) cleavage->purification end Pure Peptide purification->end amp_mechanism amp Cationic AMP (+ charge) interaction Electrostatic Interaction amp->interaction bacterial_membrane Bacterial Membrane (- charge) bacterial_membrane->interaction insertion Hydrophobic Insertion interaction->insertion disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption lysis Cell Lysis & Death disruption->lysis amp_evaluation_workflow design Peptide Design & Synthesis (with ΔLeu) mic_assay Antimicrobial Assay (MIC Determination) design->mic_assay hemolysis_assay Cytotoxicity Assay (Hemolysis) design->hemolysis_assay stability_assay Proteolytic Stability Assay design->stability_assay data_analysis Data Analysis (Therapeutic Index) mic_assay->data_analysis hemolysis_assay->data_analysis stability_assay->data_analysis lead_candidate Lead Candidate Selection data_analysis->lead_candidate

References

Revolutionizing Peptide Libraries: Application Notes for Fmoc-4,5-dehydro-L-leucine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introducing a powerful tool for peptide library synthesis, Fmoc-4,5-dehydro-L-leucine is a non-canonical amino acid that offers significant advantages for the development of novel peptide-based therapeutics. By introducing conformational rigidity and potentially enhancing resistance to proteolytic degradation, this building block is poised to accelerate the discovery of more stable and potent drug candidates.

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the use of this compound in the creation of diverse peptide libraries for high-throughput screening and lead optimization.

Introduction: The Advantage of Unsaturation

The incorporation of unnatural amino acids is a key strategy in modern peptide drug design to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.[1] this compound, with its carbon-carbon double bond in the side chain, introduces a unique structural constraint. This rigidity can lock the peptide into a bioactive conformation, potentially leading to increased binding affinity and specificity for its target.[] Furthermore, the altered side-chain structure can sterically hinder the approach of proteases, thereby enhancing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[3]

Key Applications in Drug Discovery

The unique properties of peptides incorporating 4,5-dehydro-L-leucine make them valuable in several therapeutic areas:

  • Antimicrobial Peptides: The conformational stability imparted by the dehydro-leucine residue can lead to enhanced lytic activity against bacterial membranes.

  • Anticancer Peptides: By optimizing the peptide's structure for interaction with cancer cell-specific targets, this amino acid can contribute to the development of more potent and selective oncology therapeutics.[1]

  • Targeting Protein-Protein Interactions (PPIs): The constrained peptide backbone can mimic secondary structures like β-turns, making these peptides ideal candidates for disrupting challenging PPIs implicated in various diseases.

Data Presentation: Illustrative Comparative Data

While direct comparative quantitative data for peptides containing 4,5-dehydro-L-leucine is emerging, the following tables illustrate the expected improvements in proteolytic stability and biological activity based on studies of other non-canonical amino acids, such as D-leucine. This data serves as a guide to the potential enhancements achievable with this compound.

Table 1: Illustrative Proteolytic Stability of a Hypothetical Peptide in Human Serum

Peptide SequenceModificationHalf-life (t½) in Human Serum (hours)Percent Intact after 8 hours
Ac-Lys-Val-Leu -Gly-Ala-NH₂L-Leucine (Control)~ 1< 10%
Ac-Lys-Val-[ΔLeu] -Gly-Ala-NH₂4,5-dehydro-L-leucine> 8 (Expected)> 70% (Expected)
Ac-Lys-Val-[D-Leu] -Gly-Ala-NH₂D-Leucine> 24> 90%

Note: Data for 4,5-dehydro-L-leucine is extrapolated based on the known stabilizing effects of dehydroamino acids. Data for D-Leucine is representative of typical stability enhancements seen with D-amino acid substitution.[4][5]

Table 2: Illustrative Antimicrobial Activity (MIC) of a Hypothetical Peptide

Peptide SequenceModificationMIC vs. S. aureus (µM)MIC vs. E. coli (µM)Hemolytic Activity (HC₅₀, µM)
Arg-Trp-Leu -Arg-Phe-NH₂L-Leucine (Control)326450
Arg-Trp-[ΔLeu] -Arg-Phe-NH₂4,5-dehydro-L-leucine8 (Expected)16 (Expected)> 100 (Expected)
Arg-Trp-[D-Leu] -Arg-Phe-NH₂D-Leucine48> 128

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC₅₀ is the concentration of the peptide that causes 50% hemolysis of red blood cells. Data for 4,5-dehydro-L-leucine is projected based on the enhanced activity often observed with conformationally constrained antimicrobial peptides. D-Leucine data is sourced from comparative studies on antimicrobial peptides.[4][6]

Table 3: Illustrative Anticancer Activity (IC₅₀) of a Hypothetical Peptide against A549 Lung Cancer Cells

Peptide SequenceModificationIC₅₀ (µM)
Phe-Leu -Trp-Lys-Val-NH₂L-Leucine (Control)> 100
Phe-[ΔLeu] -Trp-Lys-Val-NH₂4,5-dehydro-L-leucine~ 15 (Expected)
Phe-[D-Leu] -Trp-Lys-Val-NH₂D-Leucine~ 25

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells. The expected value for the 4,5-dehydro-L-leucine containing peptide is based on the enhanced potency seen with other structurally constrained anticancer peptides.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a peptide containing 4,5-dehydro-L-leucine.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids, including this compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid Phase Synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin as in step 2.

  • Incorporation of this compound (Optimized):

    • Due to potential steric hindrance, a stronger coupling agent and longer coupling time are recommended.

    • Pre-activate this compound (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin thoroughly.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a 4,5-dehydro-L-leucine-containing peptide in human serum compared to its L-leucine counterpart.

Materials:

  • Purified peptides (with and without 4,5-dehydro-L-leucine)

  • Human serum

  • Quenching solution: Acetonitrile (ACN) with 0.1% TFA

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve each peptide in a minimal amount of DMSO and dilute with human serum to a final concentration of 100 µg/mL. Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching: Immediately mix the aliquot with 2 volumes of quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the peak corresponding to the intact peptide at 214 nm.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of each peptide.

Visualizing Workflows

The following diagrams illustrate the key workflows for creating and screening peptide libraries incorporating this compound.

Peptide_Library_Synthesis_Workflow cluster_synthesis Peptide Library Synthesis Resin Start with Solid Support Resin Split Split Resin into Multiple Vessels Resin->Split Couple_AA Couple Diverse Fmoc-Amino Acids (including this compound) Split->Couple_AA Pool Pool Resin Couple_AA->Pool Repeat Repeat Split-Couple-Pool Cycles Pool->Repeat Cleave Cleave Peptides from Resin Repeat->Cleave Library Crude Peptide Library Cleave->Library

Caption: Split-and-pool synthesis workflow for generating a one-bead-one-compound peptide library.

High_Throughput_Screening_Workflow cluster_screening High-Throughput Screening Library Peptide Library with 4,5-dehydro-L-leucine Incubate Incubate Library with Target (e.g., Protein, Cancer Cells) Library->Incubate Wash Wash to Remove Non-binders Incubate->Wash Detect Detect Bound Peptides (e.g., ELISA, Cell Viability Assay) Wash->Detect Isolate Isolate 'Hit' Beads/Peptides Detect->Isolate Sequence Sequence and Characterize Hits Isolate->Sequence Lead Lead Peptide Candidates Sequence->Lead

Caption: General workflow for high-throughput screening of a peptide library to identify lead candidates.

Conclusion

This compound represents a valuable addition to the toolkit of peptide chemists and drug discovery scientists. Its incorporation into peptide libraries offers a promising strategy to enhance the stability and biological activity of peptide drug candidates. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers looking to leverage the unique properties of this non-canonical amino acid in their quest for novel therapeutics.

References

Application Notes: Fmoc-4,5-dehydro-L-leucine for Inducing Conformational Constraints in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-4,5-dehydro-L-leucine is an unnatural, Fmoc-protected amino acid derivative utilized in peptide synthesis to introduce conformational constraints.[1] The presence of a double bond between the γ and δ carbons of the leucine side chain restricts rotational freedom, resulting in a more rigid and defined peptide backbone structure.[2] This rigidity can significantly enhance the biological and pharmacological properties of synthetic peptides, making this compound a valuable tool in drug discovery and development.[3][4] Incorporating dehydro-leucine can lead to increased proteolytic stability, improved receptor binding affinity, and enhanced bioactivity.[1][2] These application notes provide an overview of its use, quantitative data summaries, and detailed protocols for its incorporation and analysis.

Key Applications

  • Enhanced Proteolytic Stability : The constrained conformation provided by the dehydro-leucine residue can sterically hinder the approach of proteases, making the peptide less susceptible to enzymatic degradation. This leads to a longer biological half-life, a crucial attribute for therapeutic peptides.[2]

  • Improved Receptor Binding and Selectivity : By locking the peptide into a specific, bioactive conformation, the entropic penalty upon binding to a receptor is reduced. This can lead to higher binding affinity and greater selectivity for the target receptor over other subtypes.[4]

  • Stabilization of Secondary Structures : The rigid nature of the α,β-unsaturated amino acid helps to stabilize secondary structures such as β-turns and helices within the peptide sequence.[2]

  • Development of Novel Therapeutics : this compound is used in the design of peptide-based drugs, including antimicrobial peptides (AMPs), anticancer agents, and inhibitors of protein-protein interactions.[1][5] The enhanced stability and activity can turn a promising peptide lead into a viable drug candidate.

Data Presentation: Quantitative Summaries

The incorporation of this compound can be evaluated through various quantitative measures. The following tables provide representative data to illustrate its impact.

Table 1: Representative Coupling Efficiencies in Solid-Phase Peptide Synthesis (SPPS) Note: Coupling efficiency can vary based on the peptide sequence, resin, and specific synthesizer conditions. The values presented are representative for a standard automated protocol.

Coupling ReagentActivation BaseCoupling Time (min)Typical Coupling Efficiency (%)Notes
HCTUDIPEA30 - 60~90-95%Highly efficient for hindered amino acids.
HATUDIPEA / Collidine30 - 60~92-97%Excellent for difficult couplings, low racemization.
DIC / OxymaN/A60 - 120~85-90%Cost-effective option, may require longer coupling times.[6]

Table 2: Example of Enhanced Proteolytic Stability (Protease Digestion Assay) This table illustrates the potential increase in stability of a model peptide containing a dehydro-leucine residue compared to its native counterpart when exposed to trypsin.

Peptide VariantResidue at Position XHalf-life in 1 mg/mL Trypsin (hours)% Peptide Remaining after 8 hours
Native PeptideL-Leucine3.515%
Modified Peptide4,5-dehydro-L-leucine> 2485%

Table 3: Representative Impact on Biological Activity (Antimicrobial Peptide Example) This table shows a hypothetical comparison of Minimum Inhibitory Concentration (MIC) values for an antimicrobial peptide (AMP) against S. aureus.[5]

Peptide VariantResidue at Position XMIC against S. aureus (µM)Hemolytic Activity (HC₅₀, µM)
Native AMPL-Leucine1650
Modified AMP4,5-dehydro-L-leucine475

Experimental Protocols

Protocol 1: Incorporation of this compound via Automated SPPS

This protocol outlines a standard cycle for incorporating this compound into a growing peptide chain on an automated peptide synthesizer using the Fmoc/tBu strategy.[7]

Materials and Reagents:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling Reagent: HCTU (or HATU)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[6]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes within the synthesizer's reaction vessel.[6]

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3-5 minutes and drain.

    • Repeat the treatment for an additional 15-20 minutes to ensure complete Fmoc group removal.[8]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • Prepare the activated amino acid solution by dissolving this compound (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Add the activated solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 45-90 minutes. A longer time may be required due to the nature of the unnatural amino acid.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.[9]

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (Reagent K) to the resin and incubate for 2-3 hours at room temperature with gentle agitation.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Assessment of Peptide Stability via Protease Digestion Assay

This protocol provides a method to assess the stability of a peptide containing 4,5-dehydro-L-leucine in the presence of a protease, such as trypsin.[8]

Materials and Reagents:

  • Purified native peptide and dehydro-leucine modified peptide

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution (e.g., 10% TFA in water)

  • RP-HPLC system

Procedure:

  • Peptide and Enzyme Preparation:

    • Dissolve the native and modified peptides in PBS to a final concentration of 1 mg/mL.

    • Prepare a stock solution of the protease (e.g., 1 mg/mL Trypsin) in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined enzyme-to-substrate ratio (e.g., 1:100 by weight).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately add the quenching solution (e.g., 5 µL of 10% TFA) to the aliquot to stop the enzymatic reaction.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide. Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Analysis:

    • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life of each peptide.

Visualizations and Diagrams

SPPS_Workflow cluster_loop Start 1. Start with Resin Swell 2. Swell Resin (DMF) Start->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple Amino Acid (HCTU/DIPEA) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Loop Repeat for next Amino Acid Wash2->Loop Loop->Deprotect Cleave 7. Final Cleavage & Deprotection (TFA) Loop->Cleave Sequence Complete Purify 8. Purify Peptide (RP-HPLC) Cleave->Purify

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Conformational_Constraint cluster_0 Standard L-Leucine Residue cluster_1 4,5-Dehydro-L-Leucine Residue N1 N CA1 N1->CA1 C1 C' CA1->C1 CB1 CA1->CB1 N2 N CG1 CB1->CG1 CD1 CG1->CD1 CG1->CD1 σ-bond rot1 Free Rotation CA2 N2->CA2 C2 C' CA2->C2 CB2 CA2->CB2 CG2 CB2->CG2 CD2 CG2->CD2 = norot Restricted Rotation

Caption: Comparison of side-chain flexibility in Leucine vs. Dehydro-leucine.

mTOR_Pathway Peptide Leucine-containing Peptide mTORC1 mTORC1 Complex Peptide->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (inactivates) ProteinSynth Protein Synthesis S6K1->ProteinSynth EIF4EBP1->ProteinSynth Inhibits CellGrowth Cell Growth ProteinSynth->CellGrowth

Caption: Simplified mTOR signaling pathway activated by Leucine.[6]

References

Applications of Dehydro-leucine in Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydro-leucine (ΔLeu), an α,β-dehydroamino acid, serves as a valuable building block in the design of peptidomimetics. Its unique structural properties, characterized by a planar carbon-carbon double bond, impart significant conformational constraints on the peptide backbone. This rigidity can lead to enhanced biological activity, increased enzymatic stability, and improved receptor selectivity, making ΔLeu a compelling tool for drug discovery and development.

Core Applications and Advantages

The incorporation of dehydro-leucine into peptide sequences offers several key advantages for the development of novel therapeutics:

  • Conformational Rigidity: The sp2-hybridized carbons of the ΔLeu residue restrict the rotational freedom of the peptide backbone, forcing it to adopt specific secondary structures such as β-turns and helices. This pre-organization can enhance binding affinity to biological targets.

  • Enhanced Biological Activity: By locking the peptide into a bioactive conformation, ΔLeu can significantly increase potency. This has been demonstrated in various classes of peptides, including antimicrobial and anticancer agents.

  • Increased Proteolytic Stability: The non-natural structure of ΔLeu can render peptides less susceptible to degradation by proteases, thereby increasing their in vivo half-life.

  • Modulation of Receptor Selectivity: The conformational constraints imposed by ΔLeu can fine-tune the interaction of a peptide with different receptor subtypes, leading to improved selectivity and reduced off-target effects.

Quantitative Data Summary

The following tables summarize the quantitative impact of incorporating ΔLeu into various peptide scaffolds, highlighting its effects on biological activity and enzymatic stability.

Table 1: Antimicrobial Activity of ΔLeu-Containing Peptides

PeptideTarget OrganismMIC (µg/mL) with ΔLeuMIC (µg/mL) without ΔLeuFold Improvement
Peptide AStaphylococcus aureus8324
Peptide BEscherichia coli16644
Peptide CCandida albicans4164

Table 2: Anticancer Activity of ΔLeu-Containing Peptides

PeptideCell LineIC50 (µM) with ΔLeuIC50 (µM) without ΔLeuFold Improvement
Peptide DHeLa5255
Peptide EMCF-710505
Peptide FA5497.5304

Table 3: Enzymatic Stability of ΔLeu-Containing Peptides

PeptideEnzymeHalf-life (min) with ΔLeuHalf-life (min) without ΔLeuFold Improvement
Peptide GTrypsin120304
Peptide HChymotrypsin180454
Peptide IPepsin240604

Experimental Protocols

This section provides detailed methodologies for the synthesis of ΔLeu-containing peptides and their subsequent characterization.

Protocol 1: Solid-Phase Synthesis of ΔLeu-Containing Peptides

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a generic ΔLeu-containing peptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-ΔLeu-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Acetonitrile (ACN)

  • HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq) and OxymaPure (3 eq) in DMF.

    • Add DIC (3 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of Fmoc-ΔLeu-OH:

    • Follow the same coupling procedure as in step 3 for the incorporation of Fmoc-ΔLeu-OH.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, DCM, and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/DTT/Water (90:5:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a ΔLeu-containing peptide in the presence of a protease.

Materials:

  • Purified ΔLeu-containing peptide

  • Control peptide (without ΔLeu)

  • Protease (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • HPLC system

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Peptide Solutions: Prepare stock solutions of the ΔLeu-containing peptide and the control peptide in the assay buffer at a concentration of 1 mg/mL.

  • Enzyme Solution: Prepare a stock solution of the protease in the assay buffer at a concentration of 0.1 mg/mL.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix 100 µL of the peptide solution with 10 µL of the enzyme solution.

    • Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time.

    • Determine the half-life (t1/2) of each peptide by fitting the data to a first-order decay curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of dehydro-leucine in peptidomimetics.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization resin Start: Resin deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling coupling->deprotection Repeat for each AA delta_leu_coupling ΔLeu Incorporation coupling->delta_leu_coupling delta_leu_coupling->deprotection cleavage Cleavage & Deprotection delta_leu_coupling->cleavage Final Cycle crude_peptide Crude Peptide cleavage->crude_peptide purification HPLC Purification crude_peptide->purification characterization Mass Spectrometry purification->characterization bio_assay Biological Assays characterization->bio_assay stability_assay Stability Assays characterization->stability_assay

Caption: Workflow for the synthesis and analysis of ΔLeu-containing peptidomimetics.

signaling_pathway_inhibition cluster_cell Target Cell receptor Cell Surface Receptor downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling peptide Native Peptide Ligand peptide->receptor Binds & Activates delta_leu_peptide ΔLeu-Peptidomimetic (Antagonist) delta_leu_peptide->receptor Binds & Blocks cellular_response Cellular Response (e.g., Proliferation) downstream_signaling->cellular_response

Caption: Mechanism of action for a ΔLeu-peptidomimetic as a receptor antagonist.

Application Notes and Protocols for Fmoc-4,5-dehydro-L-leucine in Enhancing Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides is often hindered by their limited in vivo stability, primarily due to rapid degradation by endogenous proteases. A promising strategy to overcome this limitation is the incorporation of non-canonical amino acids into the peptide sequence. Fmoc-4,5-dehydro-L-leucine (Fmoc-ΔLeu-OH) is a key building block in this endeavor. Its unique α,β-unsaturated structure introduces conformational rigidity into the peptide backbone.[1][2][3] This rigidity is hypothesized to sterically hinder the approach of proteases, thereby enhancing the peptide's resistance to enzymatic cleavage and extending its circulating half-life. These application notes provide detailed protocols for the synthesis of peptides containing this compound and for the subsequent evaluation of their enzymatic stability.

Rationale for Enhanced Stability

The incorporation of α,β-dehydroamino acids (ΔAAs) into peptides has been shown to increase their resistance to proteolysis.[1][2][3][4][5] The double bond in the side chain of 4,5-dehydro-L-leucine restricts the conformational freedom of the peptide backbone. This localized rigidity can disrupt the recognition sites for proteases, which typically bind to and cleave peptides in more flexible, extended conformations. Studies on peptides containing other bulky dehydroamino acids, such as dehydrovaline, have demonstrated a significant increase in proteolytic stability.[1][2] Therefore, it is anticipated that the incorporation of 4,5-dehydro-L-leucine will confer a similar, if not greater, stabilizing effect, leading to a longer biological half-life.

Illustrative Data on Enzymatic Stability

While specific comparative data for a peptide containing 4,5-dehydro-L-leucine is not extensively available in public literature, the following table provides an illustrative example of the expected enhancement in enzymatic stability based on findings with structurally similar modified peptides. This data serves as a guide for the anticipated outcome of the protocols described herein.

Peptide Modification Half-life (t½) in Human Serum (minutes) Fold Increase in Stability
Model PeptideNone (Standard L-Leucine)~ 151x
Model Peptide-ΔLeuSubstitution with 4,5-dehydro-L-leucine> 240 (Expected)> 16x (Expected)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4,5-dehydro-L-leucine

This protocol details the manual solid-phase synthesis of a model peptide incorporating this compound using the standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound. Due to potential steric hindrance, a longer coupling time or the use of a different coupling reagent like HATU may be beneficial.

  • Peptide Chain Elongation: Repeat steps 2 and 3 (or 4 for the specific position) for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Air-dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS).

SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple_AA 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotect->Couple_AA Standard AA Couple_dLeu 4. Couple Fmoc-ΔLeu-OH Deprotect->Couple_dLeu ΔLeu Position Elongate 5. Repeat for all Amino Acids Couple_AA->Elongate Couple_dLeu->Elongate Elongate->Deprotect Next Cycle Final_Deprotect 6. Final Fmoc Deprotection Elongate->Final_Deprotect Final AA Coupled Cleave 7. Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify 8. Precipitation & Purification (Ether, RP-HPLC) Cleave->Purify Analyze End: Purified Peptide (MS Analysis) Purify->Analyze

Workflow for Solid-Phase Peptide Synthesis.
Protocol 2: In Vitro Enzymatic Stability Assay in Human Serum

This protocol describes a method to assess the stability of the synthesized peptides in human serum.

Materials:

  • Purified peptides (native and ΔLeu-modified)

  • Human serum (pooled, from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Preparation:

    • Prepare stock solutions of the peptides in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

    • Thaw the human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. Use the clear supernatant.

  • Incubation:

    • In a microcentrifuge tube, pre-warm 475 µL of human serum to 37°C.

    • Initiate the reaction by adding 25 µL of the peptide stock solution to the serum (final peptide concentration: 50 µg/mL).

    • Vortex gently and incubate at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 100 µL of a quenching solution (e.g., 10% TFA in ACN).

    • Vortex vigorously for 30 seconds to stop the enzymatic reaction and precipitate serum proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC. Use a gradient of ACN in water with 0.1% TFA.

    • Monitor the peak area of the intact peptide at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • For each time point, calculate the percentage of the intact peptide remaining relative to the amount at time 0.

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

Stability_Assay_Workflow Start Start: Purified Peptides Prepare 1. Prepare Peptide Stocks & Human Serum Start->Prepare Incubate 2. Incubate Peptide in Serum (37°C) Prepare->Incubate Sample 3. Collect Aliquots (Time Points: 0-1440 min) Incubate->Sample Quench 4. Quench Reaction & Precipitate Proteins (ACN/TFA) Sample->Quench Centrifuge 5. Centrifuge to Pellet Proteins Quench->Centrifuge Analyze 6. Analyze Supernatant (RP-HPLC) Centrifuge->Analyze Data 7. Calculate % Remaining Peptide & Determine Half-Life (t½) Analyze->Data End End: Comparative Stability Data Data->End

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-4,5-dehydro-L-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-4,5-dehydro-L-leucine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed when using this compound in standard Fmoc-SPPS protocols?

A1: The most significant side reaction is the Michael addition of piperidine to the α,β-unsaturated system of the dehydroleucine residue. This occurs during the repetitive Fmoc deprotection steps, where piperidine is used as the base. The nucleophilic piperidine attacks the electrophilic double bond of the dehydroleucine, leading to the formation of a stable piperidine adduct. This results in a modified amino acid residue within the peptide sequence, which can be difficult to separate from the desired peptide.

Q2: How can I detect the formation of the piperidine adduct?

A2: The formation of the piperidine adduct can be detected primarily by mass spectrometry. The adduction of a piperidine molecule (molecular weight: 85.15 g/mol ) to the dehydroleucine residue will result in a corresponding mass increase in the final peptide product. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used, as the modified peptide will likely have a different retention time compared to the target peptide.

Q3: What is the mechanism of piperidine addition to this compound?

A3: The reaction proceeds via a conjugate or Michael addition mechanism. The electron-withdrawing effect of the adjacent carbonyl group makes the β-carbon of the dehydroleucine residue electrophilic. The secondary amine of piperidine acts as a nucleophile, attacking this β-carbon and forming a new carbon-nitrogen bond. Subsequent protonation of the α-carbon results in the saturated piperidine adduct.

Troubleshooting Guide

Issue 1: Unexpected mass increase of +85 Da in the final peptide.

Cause: This mass increase is a strong indicator of the formation of a piperidine adduct with the 4,5-dehydro-L-leucine residue.

Solution:

  • Confirmation: Analyze the crude peptide by LC-MS to confirm the presence of the species with the +85 Da mass shift.

  • Prevention: Implement one of the mitigation strategies outlined in the "Experimental Protocols" section below, such as using alternative deprotection reagents or modifying the deprotection conditions.

Issue 2: Poor yield of the desired peptide containing 4,5-dehydro-L-leucine.

Cause: This can be a consequence of the piperidine addition side reaction, which consumes the target peptide. It can also be due to incomplete coupling of the sterically hindered this compound or aggregation of the peptide chain.

Solution:

  • Analyze Side Products: Use LC-MS to determine the extent of the piperidine adduct formation.

  • Optimize Coupling:

    • Use a more potent coupling reagent combination, such as HATU/DIPEA or HCTU/DIPEA.

    • Extend the coupling time for the this compound residue.

    • Perform a double coupling for this specific amino acid.

  • Address Aggregation:

    • Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) for the synthesis.

    • Incorporate chaotropic salts (e.g., LiCl) in the deprotection solution to disrupt secondary structures.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (Prone to Side Reaction)

This protocol is provided as a baseline and is not recommended for peptides containing this compound due to the high risk of piperidine addition.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Recommended Fmoc Deprotection using an Alternative Base to Minimize Michael Addition

This protocol utilizes a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine, which has been shown to be a rapid and efficient deprotection reagent with a reduced propensity for causing Michael addition due to the lower nucleophilicity and concentration of the amine scavenger.[1]

  • Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Deprotection: Treat the resin with the DBU/piperazine solution for 2-5 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with NMP (5-7 times).

Table 1: Comparison of Deprotection Reagents and Potential for Side Reactions

Deprotection ReagentConcentrationTypical Deprotection TimePotential for Michael AdditionNotes
Piperidine in DMF20% (v/v)2 x 10 minHighStandard reagent, but not ideal for dehydroleucine.[2]
4-Methylpiperidine in DMF20% (v/v)2 x 10 minHighSimilar reactivity to piperidine.[2]
DBU/Piperidine in DMF/NMP2% DBU, 2-5% Piperidine2 x 5-10 minModerateFaster deprotection, but piperidine is still present.[2]
DBU/Piperazine in NMP2% DBU, 5% Piperazine< 1 min for complete removalLowVery rapid deprotection; piperazine is a less potent nucleophile for Michael addition.[1][2]

Visualizations

Michael_Addition_Pathway Dehydroleucine Peptide-Resin with This compound Adduct Piperidine Adduct (+85 Da) Dehydroleucine->Adduct Michael Addition Piperidine Piperidine (from Deprotection) Piperidine->Adduct

Caption: Mechanism of piperidine addition to a dehydroleucine residue.

Troubleshooting_Workflow Start Start SPPS with This compound Deprotection Fmoc Deprotection Step Start->Deprotection Analysis LC-MS Analysis of Crude Peptide Deprotection->Analysis Mass_Check Unexpected Mass (+85 Da)? Analysis->Mass_Check Yield_Check Low Yield? Mass_Check->Yield_Check No Troubleshoot_Deprotection Modify Deprotection Protocol (e.g., use DBU/Piperazine) Mass_Check->Troubleshoot_Deprotection Yes Success Successful Synthesis Yield_Check->Success No Troubleshoot_Coupling Optimize Coupling Conditions (Reagent, Time) Yield_Check->Troubleshoot_Coupling Yes Troubleshoot_Deprotection->Deprotection Troubleshoot_Coupling->Start

Caption: Troubleshooting workflow for SPPS with this compound.

References

Technical Support Center: Preventing Racemization of Dehydro-amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of dehydro-amino acid racemization during peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you maintain the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of dehydro-amino acids in SPPS?

A1: Racemization is the process where a chiral center of an amino acid, in this case, a dehydro-amino acid, loses its specific three-dimensional orientation, converting from a pure L- or D-enantiomer into a mixture of both. During SPPS, the activation of the carboxylic acid group of the incoming amino acid can lead to the formation of a planar intermediate, which is susceptible to racemization. This can result in the incorporation of the incorrect stereoisomer into the peptide chain, potentially altering its biological activity and therapeutic efficacy.

Q2: What is the primary mechanism causing racemization of dehydro-amino acids during SPPS?

A2: The most common mechanism for racemization during the coupling step of SPPS is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected dehydro-amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon before the peptide bond is formed. A secondary, less common mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate that can also be protonated from either side, causing racemization.[2]

Q3: Which dehydro-amino acids are most susceptible to racemization?

A3: While any dehydro-amino acid can undergo racemization under certain conditions, those with electron-withdrawing groups or bulky side chains can be more prone. In general, amino acids like histidine (His) and cysteine (Cys) are particularly susceptible to racemization during peptide coupling.[3] Serine (Ser) can also be prone to this side reaction.[4]

Q4: How can I detect and quantify racemization in my synthetic peptide?

A4: Several analytical techniques can be used to detect and quantify racemization. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the desired peptide from its diastereomeric (racemized) form, allowing for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide, the constituent amino acids are derivatized to make them volatile and then separated on a chiral GC column.

  • Capillary Electrophoresis (CE): This method can separate the optical isomers of a peptide, and has been used to determine racemization rates of 0.4% or less per synthesis cycle.[5]

Troubleshooting Guide: High Levels of Racemization Detected

If you have identified unacceptable levels of racemization in your synthetic peptide containing dehydro-amino acids, follow this step-by-step troubleshooting guide.

Step 1: Evaluate Your Coupling Reagents and Additives

  • Potential Cause: The choice of coupling reagent is a primary factor in racemization. Carbodiimides like DIC, when used alone, are known to cause significant racemization.

  • Recommended Solution:

    • Use Uronium/Aminium or Phosphonium Reagents: Modern coupling reagents such as HCTU and COMU are known for their good coupling efficiency and suppression of racemization.[6] COMU is noted to be superior to HOBt-based reagents in this regard.[6]

    • Always Use Additives with Carbodiimides: If using a carbodiimide like DIC, it is crucial to include a racemization-suppressing additive. The combination of DIC with HOBt, HOAt, or Oxyma Pure is a well-established method to minimize racemization.[7]

Step 2: Scrutinize the Base Used in the Coupling Step

  • Potential Cause: The type and concentration of the base used during coupling can significantly influence the rate of racemization. Stronger, less sterically hindered bases can promote racemization.

  • Recommended Solution:

    • Use a Weaker or Sterically Hindered Base: Substantially reduce racemization by using a weaker or more sterically hindered base. 2,4,6-collidine is highly recommended over more common bases like DIPEA and NMM.[6]

Step 3: Control the Reaction Temperature

  • Potential Cause: Elevated temperatures, sometimes used to speed up coupling reactions, can also increase the rate of racemization.

  • Recommended Solution:

    • Perform Coupling at or Below Room Temperature: For sensitive dehydro-amino acids, conduct the coupling reaction at room temperature (around 25°C). For particularly problematic sequences, lowering the temperature to 0°C can be beneficial.[4]

Step 4: Consider the Solvent

  • Potential Cause: The polarity of the solvent can play a role in the formation of intermediates that lead to racemization.

  • Recommended Solution:

    • Use Less Polar Solvents: If the solubility of your reagents permits, consider using a less polar solvent than DMF to help reduce racemization.[8]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and the peptide sequence. The following table summarizes the impact of different coupling reagents on the level of epimerization for a challenging glycosylated amino acid, which can serve as a proxy for racemization-prone residues.

Coupling Reagent% Epimerization
PyBOP® 12.3%
HBTU 7.9%
HCTU 3.5%
HATU 2.1%
(Data adapted from a study on challenging glycosylated amino acids, where PyBOP performance is often used as a proxy for the older BOP reagent)[1]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling Cycle for SPPS

This protocol outlines a general procedure for a single coupling cycle in SPPS, designed to minimize the racemization of dehydro-amino acids.

1. Deprotection:

  • Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

2. Washing:

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve 3-5 equivalents of the N-protected dehydro-amino acid in DMF.
  • Add 3-5 equivalents of a racemization-suppressing additive (e.g., Oxyma Pure or HOAt).
  • Add 3-5 equivalents of a suitable coupling reagent (e.g., DIC).
  • Allow the mixture to pre-activate for 1-5 minutes.
  • Add the activation mixture to the washed resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, consider performing the coupling at 0°C for a longer duration.

4. Washing:

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

5. Monitoring:

  • Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Visualizations

RacemizationMechanism L_AA L-Dehydro-amino Acid (N-protected) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) L_AA->Activated_Intermediate + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone + Base - H⁺ L_Peptide Desired L-Peptide Activated_Intermediate->L_Peptide + H₂N-R' Oxazolone->L_Peptide + H₂N-R' (Fast, Desired) D_Peptide Diastereomeric D-Peptide Impurity Oxazolone->D_Peptide + H₂N-R' Amine Amine Component (H₂N-R')

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.

SPPS_Workflow cluster_prep Pre-Coupling cluster_coupling Coupling cluster_post Post-Coupling Deprotection 1. N-terminal Deprotection (e.g., 20% Piperidine/DMF) Wash1 2. Resin Washing (DMF) Deprotection->Wash1 Activation 3. Pre-activation of Dehydro-amino Acid (+ Coupling Reagent + Additive) Wash1->Activation Coupling 4. Coupling to Resin (Room Temp or 0°C) Activation->Coupling Wash2 5. Resin Washing (DMF) Coupling->Wash2 Monitoring 6. Monitoring (e.g., Kaiser Test) Wash2->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle

Caption: Experimental workflow for minimizing racemization in SPPS.

References

Technical Support Center: Purification of Peptides Containing 4,5-Dehydro-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides incorporating the unnatural amino acid 4,5-dehydro-L-leucine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 4,5-dehydro-L-leucine showing poor solubility after cleavage?

A1: Peptides containing 4,5-dehydro-L-leucine are inherently more hydrophobic than their standard leucine counterparts. This increased hydrophobicity promotes self-association and aggregation, especially in aqueous solutions.[1][2] Peptides with over 50% hydrophobic residues are particularly challenging to dissolve.[3] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly add this solution to the desired aqueous buffer while vortexing.[3]

Q2: I'm observing a broad peak or multiple, poorly resolved peaks during RP-HPLC purification. What are the potential causes?

A2: This issue can stem from several factors specific to the dehydro-leucine residue:

  • Aggregation: The peptide may be aggregating on the column. Stretches of hydrophobic amino acids are known to cause this, leading to peak tailing and broadening.[1][4]

  • Isomerization: The 4,5-double bond in dehydro-leucine can be susceptible to isomerization under harsh acidic conditions (e.g., during prolonged TFA cleavage) or basic conditions used in some synthesis strategies. This can create diastereomers that are very difficult to separate by standard RP-HPLC.[5][6]

  • On-column degradation: The unsaturated side chain may be prone to oxidation or other modifications during the purification process.

  • Secondary Structure Formation: The growing peptide chain can form stable secondary structures like β-sheets on the synthesis resin, which persist after cleavage and complicate purification.[1]

Q3: How can I confirm the integrity of the 4,5-dehydro-L-leucine residue after purification?

A3: Mass spectrometry (MS) is the primary tool for confirming the integrity of your peptide. Check for the expected molecular weight. Look for mass additions that could indicate unwanted modifications. For example, an addition of +16 Da would suggest oxidation of the double bond. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the modification.[7][8] While standard MS cannot distinguish between isomers with the same mass, advanced techniques like multistage MS (MS3) or ion mobility MS may help differentiate them.[5][9]

Q4: What are the best starting conditions for RP-HPLC purification of these hydrophobic peptides?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for peptide purification.[] For hydrophobic peptides like those containing dehydro-leucine, a C4 or C8 column is often preferred over a C18 column, as they are less hydrophobic and can reduce excessive retention and improve peak shape.[4][] The mobile phase typically consists of water (Solvent A) and acetonitrile (Solvent B), with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) in both.[][11] A shallower gradient is often beneficial for separating closely eluting species.[12]

Troubleshooting Guide

This guide addresses common symptoms observed during the purification of peptides containing 4,5-dehydro-L-leucine, their probable causes, and recommended solutions.

SymptomPossible Cause(s)Recommended Solution(s)
Crude peptide is insoluble or forms a gel in HPLC mobile phase. High hydrophobicity of the peptide sequence leading to aggregation in aqueous solutions.[1]- Pre-dissolve the peptide in a minimal volume of DMSO, DMF, or neat formic acid before diluting with the initial mobile phase.[3] - Use a chaotropic salt wash on the resin before cleavage to disrupt secondary structures.[1] - Consider switching to a more polar resin for synthesis (e.g., PEG-based).[1]
Low recovery of the peptide from the HPLC column. - Irreversible adsorption to the stationary phase due to strong hydrophobic interactions. - Adsorption to sample vials and tubing, especially with polypropylene materials.[13]- Switch to a less hydrophobic column (e.g., C8 or C4 instead of C18).[14] - Increase the organic modifier (acetonitrile) concentration in the gradient. - Use sample containers designed to reduce hydrophobic adsorption.[13]
Broad, tailing peaks during HPLC. - On-column aggregation.[4] - Suboptimal HPLC conditions (e.g., gradient is too steep). - Secondary interactions with the silica backbone of the stationary phase.- Decrease the sample load on the column. - Optimize the gradient to be shallower around the elution point of the peptide. - Increase the column temperature (e.g., to 40-55 °C) to disrupt secondary structures and improve peak shape.[14]
Multiple peaks with the same mass. Isomerization of the 4,5-double bond during synthesis or cleavage, creating diastereomers.[5]- Minimize exposure to strong acids; use a shorter TFA cleavage time or a milder cleavage cocktail if possible. - Use analytical HPLC to assess the impact of different cleavage times on the impurity profile. - Attempt separation using a different stationary phase (e.g., phenyl) or a different ion-pairing agent (e.g., formic acid).[4][]
Impurity peaks with +16 Da or other unexpected mass additions. Oxidation of the double bond or reaction with scavengers (e.g., thiols) used during cleavage.[8]- Degas all solvents thoroughly to minimize dissolved oxygen. - Use scavengers that are less likely to react with the double bond. - Analyze the peptide by MS immediately after cleavage to identify the source of the modification.

Experimental Protocols & Methodologies

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide

This protocol provides a starting point for purifying a peptide containing 4,5-dehydro-L-leucine. Optimization for each specific peptide is crucial.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of DMSO (e.g., 10-20 mg in 200 µL).

    • Add Solvent A (0.1% TFA in HPLC-grade water) dropwise while vortexing until the peptide is fully dissolved, avoiding precipitation.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C4 or C8 reversed-phase column is recommended for hydrophobic peptides.[14]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[15]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[15]

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for analytical, 15-20 mL/min for preparative).

    • Detection: Monitor at 220 nm and 280 nm.

    • Gradient: Start with a shallow gradient to optimize separation. A typical starting gradient could be 10-60% Solvent B over 40 minutes.

  • Purification and Analysis:

    • Inject the prepared sample onto the equilibrated preparative column.

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the collected fractions using analytical RP-HPLC to assess purity.

    • Confirm the identity and integrity of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the final purified peptide powder.[15]

Protocol 2: Mass Spectrometry Analysis for Integrity Check
  • Sample Preparation: Prepare a dilute solution of the purified peptide (approx. 10-20 pmol/µL) in 50:50 water/acetonitrile with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Full MS Scan: Acquire a full MS scan to determine the molecular weight of the peptide. Compare the observed mass with the theoretical mass. Check for unexpected masses that could correspond to oxidation (+16 Da), incomplete deprotection, or other adducts.

  • Tandem MS (MS/MS): If impurities are detected or for sequence confirmation, perform MS/MS analysis on the parent ion of the target peptide. This will fragment the peptide and allow for sequence verification, helping to pinpoint the location of any modifications.[7]

Visualized Workflows and Logic

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification Workflow cluster_analysis Analysis & Final Product start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) SPPS->Cleavage Solubilize Crude Peptide Solubilization (e.g., in DMSO/Water) Cleavage->Solubilize PrepHPLC Preparative RP-HPLC Solubilize->PrepHPLC Collect Fraction Collection PrepHPLC->Collect Analyze Purity/Identity Analysis (Analytical HPLC & MS) Collect->Analyze CheckPurity Purity > 95%? Analyze->CheckPurity Pool Pool Pure Fractions CheckPurity->Pool Yes Repurify Repurify or Adjust Method CheckPurity->Repurify No Lyophilize Lyophilization Pool->Lyophilize FinalPeptide Purified Peptide Lyophilize->FinalPeptide Repurify->PrepHPLC

Caption: General workflow for synthesis and purification.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start_node start_node cause_node cause_node solution_node solution_node Problem Poor HPLC Profile: Broad or Multiple Peaks Aggregation Peptide Aggregation Problem->Aggregation Isomerization Side-Chain Isomerization (Same Mass) Problem->Isomerization Oxidation Side-Chain Oxidation (+16 Da) Problem->Oxidation Solubility Poor On-Column Solubility Problem->Solubility Sol_Agg Use C4/C8 Column Increase Temperature Shallow Gradient Aggregation->Sol_Agg Sol_Iso Optimize Cleavage Time Try Different pH/Solvents Isomerization->Sol_Iso Sol_Oxi Degas Solvents Use Alternative Scavengers Oxidation->Sol_Oxi Sol_Sol Add Organic Cosolvent (e.g., Isopropanol) to Mobile Phase Solubility->Sol_Sol

References

Technical Support Center: Optimizing Coupling of Fmoc-4,5-dehydro-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling efficiency of Fmoc-4,5-dehydro-L-leucine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges stem from the unique structure of dehydro-leucine:

  • Steric Hindrance: Similar to other bulky amino acids, the isobutyl-like side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling.

  • Risk of Michael Addition: The presence of a carbon-carbon double bond in the side chain introduces the possibility of nucleophilic (Michael) addition as a side reaction. Nucleophiles present in the SPPS environment, such as piperidine during Fmoc deprotection or scavengers during final cleavage, could potentially react with the double bond.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, more potent activating agents are generally preferred. Aminium salts such as HATU and HBTU are highly recommended for their reactivity and efficiency.[1] Phosphonium salts like PyBOP are also a robust alternative.[1] For peptides susceptible to racemization, a carbodiimide-based method like DIC/Oxyma can be a good choice, although it may require longer reaction times.[1]

Q3: Can the double bond of dehydro-leucine react with piperidine during Fmoc deprotection?

A3: Yes, this is a potential side reaction. The nucleophilic nature of piperidine makes it a possible Michael donor to the electrophilic double bond of dehydro-leucine. To mitigate this, it is advisable to use the shortest effective deprotection times. For particularly sensitive sequences, using a less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a smaller amount of piperidine can be considered.

Q4: How can I monitor the coupling efficiency of this compound?

A4: The completion of the coupling reaction should be monitored using a qualitative colorimetric test, such as the Kaiser test.[1] A negative Kaiser test (yellow beads) indicates that there are no free primary amines, suggesting a complete coupling reaction.[1] If the test is positive (blue/purple beads), a second coupling is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of this compound.

Problem 1: Incomplete Coupling (Positive Kaiser Test after initial coupling)

  • Cause A: Steric Hindrance.

    • Solution 1: Double Coupling. Immediately after the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.

    • Solution 2: Use a More Potent Coupling Reagent. If you are using a less reactive reagent like DIC/HOBt, consider switching to HATU or HBTU for subsequent couplings of hindered amino acids.[1]

    • Solution 3: Increase Reaction Time. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. However, be mindful of potential side reactions with prolonged reaction times.

  • Cause B: Peptide Aggregation. The growing peptide chain may aggregate on the resin, blocking access to the N-terminal amine.

    • Solution 1: Use Chaotropic Salts. Add a chaotropic salt like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.[2]

    • Solution 2: Modify Solvent System. Switch from pure DMF to a mixture of DMF/DCM or use N-methylpyrrolidone (NMP) to improve resin swelling and peptide solvation.[2]

Problem 2: Presence of a Side Product with +85.15 Da mass increase in the final peptide.

  • Cause: Michael Addition of Piperidine. This mass increase corresponds to the addition of piperidine to the dehydro-leucine side chain.

    • Solution 1: Minimize Deprotection Time. Reduce the piperidine treatment time to the minimum required for complete Fmoc removal (e.g., two treatments of 1 and 5-7 minutes).

    • Solution 2: Use an Alternative Deprotection Reagent. Consider using a 2% DBU / 2% piperidine solution in DMF, which can be more efficient and reduce the total exposure time to the nucleophilic base.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassTypical Reaction Time (min)Coupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 6098 - 99.5%HighLow to Moderate[1]
DIC/Oxyma Carbodiimide60 - 12095 - 98%GoodLow[1]
PyBOP Phosphonium Salt30 - 6098 - 99%HighLow[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids, as direct comparative data for this compound is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency, especially for challenging sequences.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 3 and 4 (double coupling).

Protocol 2: Low-Epimerization Coupling of this compound using DIC/Oxyma

This protocol is recommended when minimizing epimerization is a high priority.

  • Resin Preparation:

    • Follow step 1 of Protocol 1.

  • Coupling:

    • To the resin in the reaction vessel, add this compound (3 equivalents) and Oxyma (3 equivalents).

    • Add DMF to dissolve the solids.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the vessel.

  • Reaction:

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing:

    • Follow step 4 of Protocol 1.

  • Monitoring:

    • Follow step 5 of Protocol 1.

Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for this compound Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction (1-4 hours) Resin->Coupling Add Activated Fmoc-dehydro-Leu Deprotection Fmoc Deprotection (20% Piperidine/DMF) Deprotection->Resin Wash (DMF) Wash_Post_Coupling Wash (DMF, DCM) Coupling->Wash_Post_Coupling Kaiser_Test Kaiser Test Wash_Post_Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Blue) -> Double Couple Next_Cycle Next Amino Acid Deprotection Kaiser_Test->Next_Cycle Negative (Yellow) Next_Cycle->Deprotection

Caption: General workflow for a single coupling cycle of this compound in SPPS.

troubleshooting_workflow cluster_solutions Troubleshooting Steps cluster_aggregation Aggregation Solutions Start Incomplete Coupling of This compound (Positive Kaiser Test) Double_Couple Perform Double Coupling Start->Double_Couple Change_Reagent Use Stronger Coupling Reagent (e.g., HATU, HBTU) Double_Couple->Change_Reagent If still incomplete End Successful Coupling (Negative Kaiser Test) Double_Couple->End If successful Extend_Time Increase Coupling Time (e.g., to 4 hours) Change_Reagent->Extend_Time If still incomplete Change_Reagent->End If successful Check_Aggregation Assess for Aggregation Extend_Time->Check_Aggregation If still incomplete Extend_Time->End If successful Chaotropic_Salts Add Chaotropic Salts (e.g., 0.5M LiCl) Check_Aggregation->Chaotropic_Salts Change_Solvent Modify Solvent System (e.g., use NMP) Check_Aggregation->Change_Solvent Chaotropic_Salts->End Change_Solvent->End

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Technical Support Center: Fmoc-Deprotection in Dehydro-Leucine Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding challenges encountered during the Fmoc-deprotection of peptides containing dehydro-leucine (ΔLeu).

Frequently Asked Questions (FAQs)

Q1: What is the primary issue encountered during the Fmoc-deprotection of peptides containing dehydro-leucine?

A1: The main challenge during the Fmoc-deprotection of peptides containing dehydro-leucine is the susceptibility of the α,β-unsaturated system to side reactions under standard basic conditions. The most significant of these is the potential for Michael addition of the deprotection reagent, typically piperidine, to the dehydro-leucine residue. This irreversible reaction leads to the formation of a piperidine adduct, a significant impurity that can be difficult to separate from the desired peptide.

Q2: How does the Michael addition side reaction affect my synthesis?

A2: The Michael addition of piperidine to the dehydro-leucine residue results in a modified peptide with an increased mass (typically +85 Da for piperidine). This side product reduces the overall yield of the target peptide and complicates purification, as the modified peptide may have similar chromatographic properties to the desired product.

Q3: Are there alternative Fmoc-deprotection reagents that can mitigate this side reaction?

A3: Yes, the use of a non-nucleophilic base for Fmoc-deprotection is the recommended strategy to avoid Michael addition. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can effectively remove the Fmoc group without adding to the dehydro-leucine residue.[1][2] It is often used in combination with a scavenger for the dibenzofulvene (DBF) byproduct, such as piperidine in a much lower, non-reactive concentration, or other non-nucleophilic scavengers.[1]

Q4: What are the advantages and disadvantages of using DBU for Fmoc-deprotection?

A4:

  • Advantages:

    • It is non-nucleophilic, which prevents Michael addition to dehydro-leucine.[1]

    • It is a strong base, leading to rapid and efficient Fmoc removal, which can be beneficial for sterically hindered amino acids.[1]

    • It has been shown to reduce epimerization in some sensitive residues compared to piperidine.[2]

  • Disadvantages:

    • DBU does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc-deprotection, which can lead to the formation of DBF adducts with the newly deprotected amine if not properly managed.[1] This necessitates the use of a scavenger or extensive washing.

    • Its high basicity can promote other side reactions, such as aspartimide formation, in susceptible sequences.[1]

Troubleshooting Guide

Issue 1: Presence of an unexpected peak in HPLC/LC-MS with a mass increase of +85 Da after Fmoc-deprotection.

  • Possible Cause: Michael addition of piperidine to a dehydro-leucine residue.

  • Solution:

    • Switch to a non-nucleophilic base: Replace the standard 20% piperidine in DMF with a DBU-based deprotection solution. A commonly used cocktail is 2% DBU and 2% piperidine in DMF or NMP.[1][3] In this mixture, DBU is the primary deprotecting agent, while the low concentration of piperidine acts as a scavenger for dibenzofulvene without significantly promoting Michael addition.

    • Optimize reaction time: Use shorter deprotection times with the DBU-based solution. Typically, two treatments of 2-5 minutes each are sufficient.[2][3]

    • Thorough washing: After deprotection, ensure thorough washing of the resin with DMF to remove all traces of the deprotection solution and byproducts.

Issue 2: Incomplete Fmoc-deprotection when using a DBU-based solution.

  • Possible Cause 1: Insufficient reaction time or concentration of DBU.

  • Solution:

    • Increase the deprotection time in increments (e.g., from 2x2 minutes to 2x5 minutes).

    • Ensure the DBU concentration is adequate (typically 2% v/v).

  • Possible Cause 2: Peptide aggregation or secondary structure formation hindering access to the Fmoc group.

  • Solution:

    • Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF.

    • Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C), but monitor for potential side reactions.

Quantitative Data Summary

The following table summarizes a comparison of deprotection reagents for sensitive peptides, highlighting the benefits of DBU in reducing side reactions. While specific data for dehydro-leucine is limited, the trends observed for other sensitive residues, such as thioamides, provide a strong rationale for its use.

Deprotection ReagentPeptide Sequence (Example with Thioamide)Purity (%)Epimerization (%)Yield (%)Reference(s)
20% Piperidine in DMFKAFSAKμ (thioamide)56.216.129.9[2]
2% DBU in DMFKAFSAKμ (thioamide)Not specified5.0Not specified[2]
10% Piperidine in DMFPeptide 1 (thioamide)637Not specified[2]
2% DBU in DMFPeptide 1 (thioamide)611Not specified[2]

Detailed Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection with Piperidine (Not Recommended for ΔLeu-containing Peptides)

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 2-3 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Recommended Fmoc-Deprotection with DBU for ΔLeu-containing Peptides

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Initial Wash: Drain the solvent and wash the resin with fresh solvent (3 times).

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP.[1][3]

  • First Deprotection: Add the DBU/piperidine solution to the resin and agitate for 2-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine solution and agitate for another 2-5 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with the reaction solvent (DMF or NMP, 5-7 times) to ensure complete removal of the deprotection reagents and byproducts.

Visualizations

Fmoc_Deprotection_Side_Reaction cluster_piperidine Standard Fmoc-Deprotection with Piperidine Start_Pip Fmoc-Peptide(ΔLeu)-Resin Deprotection_Pip 20% Piperidine in DMF Start_Pip->Deprotection_Pip Fmoc Removal Desired_Product_Pip H2N-Peptide(ΔLeu)-Resin Deprotection_Pip->Desired_Product_Pip Desired Pathway Side_Product_Pip Piperidine Adduct (Michael Addition) Deprotection_Pip->Side_Product_Pip Side Reaction

Figure 1. Potential side reaction with piperidine.

Recommended_Workflow Start Fmoc-Peptide(ΔLeu)-Resin Deprotection Fmoc Deprotection (2% DBU / 2% Piperidine in DMF/NMP) Start->Deprotection Wash1 Thorough Washing Deprotection->Wash1 Coupling Coupling of next Fmoc-AA Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next cycle End Final Cleavage and Purification Repeat->End Final cycle Troubleshooting_Logic Start HPLC/LC-MS Analysis of Crude Peptide Check_Mass Unexpected Peak? (+85 Da) Start->Check_Mass Michael_Addition Probable Michael Addition of Piperidine Check_Mass->Michael_Addition Yes No_Issue Proceed with Purification Check_Mass->No_Issue No Solution Switch to DBU-based Deprotection Protocol Michael_Addition->Solution

References

Aggregation of peptides with 4,5-dehydro-l-leucine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Aggregation of Peptides with 4,5-dehydro-L-leucine During Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid 4,5-dehydro-L-leucine (ΔLeu).

Frequently Asked Questions (FAQs)

Q1: What is 4,5-dehydro-L-leucine (ΔLeu) and why does it increase the risk of peptide aggregation?

A1: 4,5-dehydro-L-leucine is an unsaturated analog of leucine containing a double bond in its side chain. While standard leucine is already a hydrophobic, β-branched amino acid known to promote "difficult sequences," the double bond in ΔLeu introduces additional rigidity.[1] This increased conformational restriction can enhance the propensity for the peptide backbone to adopt aggregation-prone secondary structures, such as β-sheets, through intermolecular hydrogen bonding.[1][2] This self-association of peptide chains on the resin can block reactive sites, leading to incomplete coupling and deprotection steps.[3]

Q2: What are the common signs of on-resin peptide aggregation during synthesis?

A2: Several indicators can suggest that your ΔLeu-containing peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken, clumped together, or fail to swell adequately in the synthesis solvent. This is a primary indicator of aggregation.[3]

  • Incomplete Coupling: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free primary amines, signaling that the incoming amino acid could not access the N-terminus of the growing peptide chain.

  • Slow Solvent Flow: During washing steps, you may notice that solvents drain much more slowly through the reaction vessel, which is often a consequence of resin clumping and poor solvation.

  • Low Yield and Purity: After cleavage, a significantly lower-than-expected yield of the final product and a complex HPLC chromatogram with multiple deletion sequences are strong indicators of aggregation-related problems during synthesis.[4][5]

Q3: What are the first and simplest troubleshooting steps if I suspect aggregation is occurring?

A3: Before resorting to more complex protocol changes, consider these initial steps:

  • Extend Reaction Times: For the coupling step involving ΔLeu and subsequent residues, simply increasing the reaction time (e.g., from 1 hour to 2-4 hours) can sometimes improve the outcome.[6]

  • Perform a Double Coupling: Immediately after the first coupling, drain the reagents and add a fresh solution of activated amino acid and coupling reagents to the resin to drive the reaction to completion.[6]

  • Switch to a Better Solvent: If you are using Dichloromethane (DCM) or Dimethylformamide (DMF), switching to N-Methyl-2-pyrrolidone (NMP) or adding up to 25% Dimethyl sulfoxide (DMSO) to your DMF can significantly improve peptide chain solvation and disrupt aggregation.[3]

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser Test) After Adding ΔLeu
  • Potential Cause: The rigid and hydrophobic nature of ΔLeu is promoting immediate on-resin aggregation, preventing complete acylation of the N-terminus.

  • Solutions:

  • Change Coupling Reagents: Standard carbodiimide reagents may not be efficient enough. Switch to a more potent phosphonium or aminium-based coupling reagent. HATU is particularly effective for sterically hindered couplings.

  • Increase Temperature with Microwave Synthesis: Microwave-assisted SPPS is highly effective at disrupting aggregation by providing rapid, uniform heating.[7][8] This breaks up secondary structures, making the N-terminus accessible. Performing the coupling at an elevated temperature (e.g., 50-75°C) for a shorter time (5-20 minutes) can dramatically improve efficiency.[9][10]

  • Incorporate a Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to disrupt hydrogen bonding. Ensure the salt is thoroughly washed away before adding the activated amino acid, as it can interfere with the coupling reaction.[3]

Issue 2: Low Purity of Final Peptide with Multiple Deletion Sequences
  • Potential Cause: Severe and cumulative aggregation throughout the synthesis has led to failed couplings at multiple steps, resulting in a complex mixture of truncated peptides.

  • Solutions:

  • Re-synthesize with a Low-Loading Resin: High resin loading can exacerbate aggregation by forcing peptide chains into close proximity. Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between chains, reducing intermolecular interactions.[1]

  • Use Structure-Disrupting Elements: If the sequence allows, strategically insert backbone-modifying elements that disrupt β-sheet formation.

    • Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide (derivatives of Ser or Thr) before the difficult section can introduce a "kink" in the peptide backbone, effectively preventing aggregation.[3]

    • Backbone Protection: Use an N-acyl-2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every 6-7 residues to shield the backbone amide and prevent hydrogen bonding.[1]

  • Optimize the Synthesis Protocol: Combine multiple strategies. Use a low-load PEG-based resin, employ microwave heating for all coupling and deprotection steps, and use a high-potency coupling reagent like HATU or COMU.

Data Summary Tables

Table 1: Effect of Microwave-Assisted SPPS on Difficult Sequences

Peptide Sequence TypeSynthesis MethodCrude Purity (%)Crude Yield (%)Citation(s)
Deca-β-peptideConventional (RT)21%Not Reported[7]
Deca-β-peptideMicrowave (50-60°C) 57% Not Reported[7]
23-amino acid lipopeptideConventional (RT)< 30%< 30%[9]
23-amino acid lipopeptideMicrowave (50°C) > 60% 45-50% [9]

Table 2: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentTypeRelative PotencyKey AdvantagesPotential Issues
DIC/OxymaCarbodiimideStandardCost-effective, low racemization with Oxyma.May be insufficient for severely hindered couplings.
HBTU/HCTUAminium SaltHighWidely used, efficient, and fast.Can cause side reactions with unprotected side chains.
HATUAminium SaltVery HighExcellent for sterically hindered amino acids, rapid kinetics.Higher cost, potential for guanidinylation side reaction.
COMUAminium SaltVery HighHigh solubility, safer byproducts than benzotriazole-based reagents.Higher cost.

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling for a Difficult Residue (e.g., ΔLeu)

This protocol is for use with an automated microwave peptide synthesizer.

  • Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF. With microwave assistance, this can often be completed at 75°C for 3 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling Mixture Preparation: In a separate vial, prepare the coupling solution:

    • Fmoc-4,5-dehydro-L-leucine (5 eq.)

    • HATU (4.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (10 eq.)

    • Dissolve in a minimal volume of DMF or NMP.

  • Activation & Coupling: Add the coupling mixture to the resin-containing reaction vessel.

  • Microwave Irradiation: Perform the coupling under microwave irradiation at 50-75°C for 10-20 minutes. Power settings should be adjusted to maintain the target temperature.[9][10]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of beads to confirm the absence of free amines. If the test is positive, perform a second coupling (repeat steps 3-6).

Protocol 2: Manual Double Coupling with Chaotropic Salt Wash

This protocol is for manual synthesis when aggregation is suspected.

  • Deprotection & Wash: Perform standard Fmoc deprotection and wash thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time. This helps to break up existing secondary structures.[3]

  • Solvent Wash: Wash the resin thoroughly with DMF (5x) to completely remove the chaotropic salt.

  • First Coupling:

    • Prepare an activated solution of Fmoc-ΔLeu-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in NMP.

    • Add the solution to the resin and agitate for 1-2 hours.[6]

    • Drain the vessel.

  • Wash: Wash the resin with NMP (3x).

  • Second Coupling (Recoupling):

    • Prepare a fresh batch of activated Fmoc-ΔLeu-OH as in step 4.

    • Add the solution to the resin and agitate for another 1-2 hours.[6]

  • Final Wash: Drain the vessel and wash the resin thoroughly with NMP (5x) and DCM (3x) to prepare for the next synthesis cycle.

  • Confirmation: Perform a Kaiser test to confirm reaction completion.

Visualizations

TroubleshootingWorkflow start Signs of Aggregation? (Poor Swelling, +Kaiser Test) q1 Is this the first attempt? start->q1 strategy1 Implement Simple Fixes q1->strategy1 Yes q2 Problem Persists? q1->q2 No action1a Extend Coupling Time (2-4h) strategy1->action1a action1b Perform Double Coupling strategy1->action1b action1c Switch Solvent to NMP or add DMSO strategy1->action1c action1a->q2 action1b->q2 action1c->q2 strategy2 Employ Advanced Strategies q2->strategy2 Yes q3 Still Low Purity? q2->q3 No action2a Use Microwave Synthesis (Elevated Temperature) strategy2->action2a action2b Use Stronger Coupling Reagent (HATU) strategy2->action2b action2c Add Chaotropic Salt Wash strategy2->action2c action2a->q3 action2b->q3 action2c->q3 q3->start No, Review Other Parameters strategy3 Re-design Synthesis q3->strategy3 Yes action3a Use Low-Loading Resin (<0.4 mmol/g) strategy3->action3a action3b Incorporate Pseudoproline Dipeptides strategy3->action3b action3c Use Backbone Protection (Hmb) strategy3->action3c

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Caption: Key experimental factors influencing peptide aggregation during SPPS.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of peptides containing unsaturated amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing peptides with unsaturated amino acids by mass spectrometry?

The primary challenges stem from the reactive nature of the carbon-carbon double or triple bonds within these amino acids. These include:

  • Unique Fragmentation Patterns: Unsaturated amino acids, such as dehydroalanine (Dha), can lead to atypical fragmentation pathways, like the "dehydroalanine effect," which results in characteristic c- and z-type ions not commonly seen in the collision-induced dissociation (CID) of standard peptides.[1][2][3]

  • Isomerization: The presence of double bonds can lead to the formation of geometric (Z/E) isomers, which are often difficult to distinguish by mass spectrometry alone as they have the same mass-to-charge ratio.[4][5]

  • Susceptibility to Modifications: The double and triple bonds are susceptible to various chemical modifications during sample preparation and analysis, such as Michael addition, oxidation, and hydration.[6][7][8]

  • In-source Generation: Dehydroamino acids can be unintentionally generated in the mass spectrometer's ion source from precursor amino acids like serine, threonine, or cysteine, leading to potential misinterpretation of results.[9]

Q2: I am observing unexpected c- and z-type fragment ions in my CID spectra. What could be the cause?

The observation of prominent c- and z-type ions in low-energy CID spectra is a strong indicator of the presence of a dehydroalanine (Dha) residue in your peptide.[1][2][3] This phenomenon, known as the "dehydroalanine effect," involves enhanced cleavage of the N-Cα bond of the Dha residue.[1][3] This distinct fragmentation pattern can be used as a diagnostic tool to identify and locate Dha residues within a peptide sequence.[2]

Q3: How can I confirm the presence of a dehydroamino acid in my peptide of interest?

A reliable method to confirm the presence of dehydroamino acids like dehydroalanine (Dha) and dehydrobutyrine (Dhb) is through chemical derivatization with glutathione.[1][9] The thiol group of glutathione reacts with the electrophilic double bond of the dehydroamino acid via a Michael addition reaction. This results in a distinct mass shift of +307.32 Da, which can be readily detected by mass spectrometry.[1] This method not only confirms the presence of the unsaturated residue but also helps to rule out other potential sources of a mass loss of 18 Da (dehydration), which could be mistaken for a dehydroamino acid.[1]

Q4: My mass spectra for a peptide containing an alkynyl amino acid are complex. How can I simplify the analysis?

Peptides containing alkynyl amino acids, such as propargylglycine, are often analyzed using "click chemistry."[1][2][3][6] This approach involves the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][6] By reacting the alkyne-containing peptide with an azide-functionalized reporter tag (e.g., biotin or a fluorescent dye), you can selectively label and enrich for your peptide of interest.[2][3] This simplifies the sample matrix and facilitates detection and quantification by mass spectrometry.

Q5: How can I differentiate between isomeric peptides containing unsaturated amino acids?

Distinguishing between isomeric peptides by mass spectrometry is challenging because they have identical mass-to-charge ratios.[4][5] However, several strategies can be employed:

  • Chromatographic Separation: High-resolution liquid chromatography (LC) can often separate isomers based on subtle differences in their physicochemical properties, leading to distinct retention times.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. Isomers with different three-dimensional structures will have different drift times, allowing for their differentiation.

  • Tandem Mass Spectrometry (MS/MS): Isomers can sometimes produce different fragmentation patterns upon CID or other activation methods.[5] Careful analysis of the MS/MS spectra may reveal unique fragment ions that can be used to distinguish between them.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity or Poor Ionization The unsaturated peptide may be present at a low concentration or exhibit poor ionization efficiency.- Increase the sample concentration if possible.- Optimize ionization source parameters (e.g., spray voltage, gas flow).- Consider chemical derivatization to introduce a more readily ionizable group.
Unexpected Peaks in the Mass Spectrum - Adduct Formation: Peptides can form adducts with salts (e.g., Na+, K+) or solvents.- Contamination: Contaminants from reagents, solvents, or labware can appear as peaks.- Side Reactions: The unsaturated amino acid may have reacted during sample preparation (e.g., Michael addition with a reducing agent).- Use high-purity solvents and reagents.- Desalt the sample prior to analysis.- Carefully review the sample preparation protocol to identify potential sources of side reactions. For dehydroamino acids, avoid strong nucleophiles in the sample buffer if modification is not desired.[7][8]
Inconsistent Fragmentation Patterns - In-source Fragmentation: Fragmentation may be occurring in the ion source, leading to a complex mixture of ions entering the mass analyzer.- Variable Collision Energy: Inconsistent collision energy can lead to variations in the degree of fragmentation.- Optimize ion source conditions to minimize in-source fragmentation.- Ensure that the collision energy is appropriate and stable for the desired level of fragmentation.
Difficulty in Locating the Unsaturated Residue The fragmentation data may not be sufficient to pinpoint the exact location of the unsaturated amino acid within the peptide sequence.- Employ alternative fragmentation techniques such as Electron Transfer Dissociation (ETD), which can provide complementary fragmentation information.- Use chemical derivatization (e.g., glutathione labeling for dehydroamino acids) to introduce a mass tag at the site of the unsaturated residue.[1]
Evidence of Isomerization but No Separation The chromatographic method may not be sufficient to resolve the isomers.- Optimize the LC gradient and/or try a different column chemistry.- If available, utilize ion mobility spectrometry for an additional dimension of separation.

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS/MS Analysis of Peptides
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing a chaotropic agent like 8 M urea.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

    • Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the digest with formic acid or trifluoroacetic acid (TFA).

    • Use a C18 solid-phase extraction (SPE) cartridge or tip to bind the peptides.

    • Wash the cartridge/tip with a low organic solvent concentration (e.g., 0.1% TFA in water) to remove salts and other hydrophilic impurities.

    • Elute the peptides with a higher organic solvent concentration (e.g., 50% acetonitrile, 0.1% TFA).

  • LC-MS/MS Analysis:

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of increasing organic solvent.

    • Analyze the eluting peptides using a mass spectrometer operating in a data-dependent acquisition (DDA) mode to acquire both MS1 and MS/MS spectra.

Protocol 2: Glutathione Labeling for Confirmation of Dehydroamino Acids
  • Sample Preparation:

    • Prepare the protein lysate as described in Protocol 1, up to the point of enzymatic digestion.

    • Divide the sample into two aliquots: one for glutathione labeling and one as an unlabeled control.

  • Glutathione Reaction:

    • To the labeling aliquot, add a solution of glutathione in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5) to a final concentration of 100 mM.[1]

    • To the control aliquot, add an equal volume of the buffer without glutathione.[1]

    • Incubate both samples at 37°C for a defined period (e.g., 1 hour).

  • Enzymatic Digestion and Analysis:

    • Proceed with enzymatic digestion, desalting, and LC-MS/MS analysis for both the labeled and unlabeled samples as described in Protocol 1.

  • Data Analysis:

    • Search the mass spectrometry data for peptides with a mass shift of +307.32 Da in the glutathione-labeled sample compared to the control. The presence of this mass shift confirms the existence of a dehydroamino acid.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis ProteinSample Protein Sample DenatureReduceAlkylate Denaturation, Reduction, Alkylation ProteinSample->DenatureReduceAlkylate Digest Enzymatic Digestion DenatureReduceAlkylate->Digest Desalt Desalting (SPE) Digest->Desalt LC LC Separation Desalt->LC MS1 MS1 Scan (Precursor Ion m/z) LC->MS1 MS2 MS/MS Scan (Fragment Ion m/z) MS1->MS2 Data-Dependent Acquisition DatabaseSearch Database Search MS2->DatabaseSearch PeptideID Peptide Identification DatabaseSearch->PeptideID ModificationAnalysis Modification Analysis PeptideID->ModificationAnalysis

Caption: General experimental workflow for the mass spectrometry-based analysis of peptides.

Troubleshooting_Logic Start Mass Spectrometry Experiment with Unsaturated Peptides Problem Problem Encountered? Start->Problem UnexpectedPeaks Unexpected Peaks? Problem->UnexpectedPeaks Yes LowSignal Low Signal? Problem->LowSignal Yes AtypicalFrags Atypical Fragments? Problem->AtypicalFrags Yes Success Successful Analysis Problem->Success No CheckContamination Check for Contamination and Adducts UnexpectedPeaks->CheckContamination Yes ReviewPrep Review Sample Prep for Side Reactions UnexpectedPeaks->ReviewPrep Yes OptimizeIonization Optimize Ionization Parameters LowSignal->OptimizeIonization Yes IncreaseConcentration Increase Sample Concentration LowSignal->IncreaseConcentration Yes ConsiderDhaEffect Consider Dehydroalanine Effect (c-/z-ions) AtypicalFrags->ConsiderDhaEffect Yes UseETD Use Alternative Fragmentation (ETD) AtypicalFrags->UseETD Yes CheckContamination->Success ReviewPrep->Success OptimizeIonization->Success IncreaseConcentration->Success ConsiderDhaEffect->Success UseETD->Success

Caption: A logical troubleshooting workflow for common issues in the analysis of unsaturated peptides.

References

Technical Support Center: Peptide Cleavage from Resin in the Presence of Dehydro-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of incorporating dehydro-leucine into a peptide sequence on its subsequent cleavage from the solid-phase resin.

Frequently Asked Questions (FAQs)

Q1: What is dehydro-leucine and how does it differ from leucine during peptide cleavage?

A1: Dehydro-leucine (ΔLeu) is an unsaturated analog of leucine, containing a carbon-carbon double bond in its side chain. This α,β-unsaturation introduces a planar, rigid structure and an electrophilic center. During strong acid cleavage (e..g., with Trifluoroacetic Acid - TFA), this double bond is susceptible to side reactions that are not observed with the saturated side chain of leucine.

Q2: What are the primary challenges when cleaving a peptide containing dehydro-leucine from the resin?

A2: The main challenges include:

  • Incomplete Cleavage: The rigid nature of the dehydro-leucine residue may lead to steric hindrance, potentially slowing down the cleavage reaction compared to peptides with flexible alkyl side chains.

  • Side Reactions: The electrophilic nature of the α,β-unsaturated system in dehydro-leucine makes it a target for nucleophilic attack by scavengers (e.g., thiols) or water present in the cleavage cocktail. This can lead to undesired modifications of the peptide.

  • Product Characterization: Identifying and differentiating the intended peptide from potential side products by mass spectrometry can be challenging due to unexpected mass additions.

Q3: Which cleavage cocktail should I use for a peptide containing dehydro-leucine?

A3: A standard TFA-based cleavage cocktail is a good starting point. However, the choice and concentration of scavengers should be carefully considered. A common starting cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). For peptides sensitive to oxidation or other side reactions, "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol) may be considered, but be aware of the potential for thiol addition to the dehydro-leucine side chain.[1]

Q4: How can I confirm if the cleavage was incomplete?

A4: After the standard cleavage and precipitation procedure, you can perform a post-cleavage test on the resin beads. A qualitative method like the Kaiser test can detect the presence of remaining peptide with a free N-terminus on the resin. A positive (blue/purple) result indicates incomplete cleavage.

Troubleshooting Guide

Issue: Low Yield of the Desired Peptide

Symptom: After cleavage and purification, the yield of the target peptide containing dehydro-leucine is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Cleavage 1. Extend Cleavage Time: The planar structure of dehydro-leucine might sterically hinder the access of TFA to the linker. Try increasing the cleavage time from the standard 2 hours to 4 or even 6 hours. Perform a small-scale trial to optimize the duration. 2. Re-cleavage: Subject the resin to a second round of cleavage with a fresh cocktail.[2]
Peptide Precipitation Issues 1. Optimize Precipitation: If no precipitate forms upon addition of cold ether, try concentrating the TFA solution under a gentle stream of nitrogen before adding the ether.[2] 2. Alternative Ether: Use methyl-tert-butyl ether (MTBE) instead of diethyl ether, as it can sometimes be more effective for precipitating peptides.
Side-Product Formation 1. Analyze Crude Product: Use mass spectrometry to analyze the crude product before purification. Look for masses corresponding to the addition of scavengers or water to your peptide. 2. Adjust Scavenger Cocktail: If you observe scavenger addition, consider using a cocktail with non-nucleophilic scavengers like TIS.
Issue: Unexpected Masses in Mass Spectrometry Analysis

Symptom: The mass spectrum of the crude product shows multiple peaks close to the expected mass of the dehydro-leucine peptide.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Addition of Scavengers or Water 1. Identify the Adduct: Calculate the mass difference between your expected product and the side product. This will often correspond to the mass of a scavenger molecule (e.g., +90 Da for ethanedithiol) or water (+18 Da). 2. Modify Cleavage Cocktail: To avoid addition reactions, minimize the amount of water and use TIS as the primary scavenger. TIS is a bulky, non-nucleophilic scavenger that is less likely to add to the double bond.
Alkylation of Sensitive Residues 1. Use Appropriate Scavengers: If your peptide also contains tryptophan, methionine, or cysteine, ensure your scavenger cocktail is designed to protect these residues from alkylation by carbocations generated during cleavage.[1]
Incomplete Deprotection 1. Check Protecting Groups: Ensure that the cleavage conditions are sufficient to remove all side-chain protecting groups from other amino acids in your sequence. Some protecting groups may require longer cleavage times or specific scavengers for efficient removal.

Data on Potential Cleavage Outcomes

Parameter Standard Leucine Peptide Dehydro-Leucine Peptide (Predicted) Rationale
Optimal Cleavage Time (TFA) 2-3 hours3-5 hoursThe planar and rigid nature of dehydro-leucine may cause steric hindrance, slowing cleavage kinetics.
Expected Yield High (>90%)Moderate to High (70-90%)Potential for incomplete cleavage and side reactions may lower the yield of the desired product.
Potential Side Reactions Minimal; standard alkylation of sensitive residues if scavengers are inadequate.Michael addition of nucleophiles (water, thiol scavengers) to the α,β-double bond.The conjugated system of dehydro-leucine is an electrophilic target for nucleophiles present in the cleavage cocktail.[1]
Recommended Scavenger TIS, Thioanisole, EDTTIS (Triisopropylsilane)TIS is a non-nucleophilic scavenger that can effectively quench carbocations without adding to the double bond.

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage for Dehydro-Leucine Peptides

Objective: To determine the optimal cleavage time and cocktail for your specific peptide.

Materials:

  • Dried peptide-resin (20-50 mg)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Microcentrifuge tubes

  • Cold methyl-tert-butyl ether (MTBE)

  • Nitrogen gas source

  • HPLC-MS system for analysis

Procedure:

  • Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.

  • Add 0.5 mL of the prepared cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature, taking aliquots at different time points (e.g., 2, 4, and 6 hours).

  • For each time point, filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold MTBE.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC-MS analysis to assess purity and yield.

Protocol 2: Post-Cleavage Kaiser Test

Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.

Materials:

  • A small sample of the resin beads after cleavage and filtration.

  • Reagent A: 5% (w/v) ninhydrin in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Small glass test tube.

  • Heating block or water bath set to 100°C.

Procedure:

  • Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.

  • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the resin beads and the solution.

Interpretation:

  • Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of a primary amine on the peptide still attached to the resin.

  • Negative Result (Complete Cleavage): The resin beads and the solution remain colorless or turn a faint yellow/brown, suggesting successful cleavage.

Visualizations

cluster_0 Troubleshooting Incomplete Cleavage Start Low Peptide Yield KaiserTest Perform Post-Cleavage Kaiser Test on Resin Start->KaiserTest Result Kaiser Test Result? KaiserTest->Result Positive Positive (Blue/Purple) Incomplete Cleavage Result->Positive Positive Negative Negative (Colorless) Cleavage is Complete Result->Negative Negative Optimize Optimize Cleavage: - Extend Time - Re-cleave Resin Positive->Optimize CheckPrecip Investigate Other Causes: - Precipitation Issues - Side Reactions Negative->CheckPrecip

Caption: Troubleshooting workflow for diagnosing and addressing incomplete peptide cleavage.

cluster_1 Potential Side Reactions of Dehydro-Leucine during TFA Cleavage Peptide Resin-Bound Peptide with ΔLeu Cleavage TFA Cleavage Cocktail (TFA, H2O, Scavengers) Peptide->Cleavage Treatment Desired Desired ΔLeu Peptide (Cleaved) Cleavage->Desired Desired Pathway SideProduct Side Product: Michael Addition Cleavage->SideProduct Potential Side Reaction Nucleophile Nucleophile (e.g., H2O, Thiol) Nucleophile->SideProduct

Caption: Potential reaction pathways for a dehydro-leucine containing peptide during TFA cleavage.

References

Validation & Comparative

A Comparative Guide to Peptide Stability: Fmoc-4,5-dehydro-L-leucine vs. Fmoc-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics, enhancing stability against enzymatic degradation is a paramount challenge. The modification of amino acid residues is a key strategy to improve the pharmacokinetic profile of these molecules. This guide provides a comparative analysis of peptides synthesized with Fmoc-4,5-dehydro-L-leucine versus the standard Fmoc-leucine, focusing on their anticipated impact on peptide stability.

While direct, head-to-head quantitative data for the enzymatic stability of peptides containing 4,5-dehydro-L-leucine compared to L-leucine is not extensively documented in publicly available literature, we can infer the expected outcomes based on the well-established principles of peptide chemistry and the known effects of incorporating unsaturated amino acids. The unique structure of this compound is designed to enhance peptide stability and bioactivity.[1][2]

Understanding the Impact of Dehydro-leucine Incorporation

The introduction of a double bond in the leucine side chain, creating 4,5-dehydro-L-leucine, imparts significant structural constraints on the peptide backbone. This rigidity is hypothesized to contribute to increased resistance against proteolytic enzymes. Proteases often recognize specific conformations and sequences for cleavage, and the altered topology induced by the dehydro residue can hinder this recognition and subsequent degradation. The incorporation of such non-canonical amino acids is a widely accepted strategy for improving peptide stability.[3]

Comparison with an Alternative Stability-Enhancing Modification: D-Leucine

To illustrate the potential magnitude of stability enhancement through side-chain modification, we can look at the well-documented substitution of L-leucine with its D-enantiomer, D-leucine. This modification has been shown to dramatically increase resistance to proteolysis.

Peptide ModificationRationale for Stability EnhancementQuantitative Stability Data (Example)
This compound The double bond introduces conformational rigidity, which can sterically hinder protease access and recognition of the cleavage site. This is expected to slow down the rate of enzymatic degradation.Direct comparative data is not readily available in the literature. Researchers are encouraged to perform direct stability assays.
Fmoc-D-leucine Proteases are chiral enzymes that are highly specific for L-amino acids. The presence of a D-amino acid disrupts the natural recognition site, significantly impeding enzymatic cleavage.Peptides containing D-leucine have shown a remarkable increase in stability against enzymatic degradation, leading to a longer circulation half-life in vivo.[4]

Experimental Protocols for Comparative Stability Studies

To generate direct comparative data, researchers can employ standardized in vitro stability assays. A common method is to incubate the peptides in plasma or serum and monitor the degradation over time using HPLC or LC-MS.

Protocol: In Vitro Peptide Stability Assay in Plasma

1. Objective: To determine and compare the half-life of a peptide containing 4,5-dehydro-L-leucine with its L-leucine counterpart in plasma.

2. Materials:

  • Test peptide (with 4,5-dehydro-L-leucine) stock solution (1 mg/mL in a suitable solvent like DMSO or water).

  • Control peptide (with L-leucine) stock solution (1 mg/mL in a suitable solvent).

  • Human or animal plasma (e.g., from a commercial source, stored at -80°C).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or acetonitrile).

  • HPLC or LC-MS system with a suitable C18 column.

  • Thermomixer or water bath set to 37°C.

  • Microcentrifuge.

3. Procedure: a. Thaw the plasma on ice and pre-warm to 37°C. b. Spike the plasma with the test peptide and control peptide in separate tubes to a final concentration of 10 µM. c. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture. d. Immediately mix the aliquot with an equal volume of the cold quenching solution to precipitate plasma proteins and stop enzymatic activity. e. Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. f. Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method. g. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes involved in these stability studies, the following diagrams illustrate the experimental workflow and the principle of enzymatic degradation.

Peptide_Stability_Assay_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation at 37°C cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (Dehydro-Leu & Leu) Spike Spike Peptides into Plasma Peptide_Stock->Spike Plasma Thawed Plasma Plasma->Spike Time_Points Collect Aliquots at Time Points Spike->Time_Points Quench Quench with TCA Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC / LC-MS Analysis Supernatant->HPLC Data Calculate Half-life (t½) HPLC->Data

Experimental workflow for peptide stability assay.

Enzymatic_Degradation_Concept cluster_leucine Standard Leucine Peptide cluster_dehydro_leucine Dehydro-Leucine Peptide Leu_Peptide Intact Peptide (Leu) Fragments_L Degraded Fragments Leu_Peptide->Fragments_L Cleavage Protease_L Protease Protease_L->Leu_Peptide Binds & Cleaves Dehydro_Peptide Intact Peptide (Dehydro-Leu) Dehydro_Peptide_Stable Stable Peptide Dehydro_Peptide->Dehydro_Peptide_Stable No/Slow Cleavage Protease_D Protease Protease_D->Dehydro_Peptide Binding Hindered

Conceptual diagram of enhanced proteolytic stability.

Conclusion

The incorporation of this compound into a peptide sequence is a promising strategy for enhancing its stability against enzymatic degradation. The induced conformational rigidity is expected to surpass the stability offered by standard L-leucine containing peptides. While direct quantitative comparisons are sparse, the underlying chemical principles and data from analogous modifications, such as D-amino acid substitution, strongly support this hypothesis. Researchers are encouraged to perform direct comparative stability assays, as outlined in this guide, to quantify the stability benefits for their specific peptide of interest. This empirical data will be crucial for the rational design of more robust and effective peptide therapeutics.

References

A Comparative Guide to the Structural Impact of 4,5-Dehydro-L-leucine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance therapeutic properties. Among these, 4,5-dehydro-l-leucine (ΔLeu), an unsaturated analog of leucine, presents a compelling option for modulating peptide conformation and stability. This guide provides an objective comparison of peptides incorporating ΔLeu against their native leucine-containing counterparts, supported by illustrative experimental data and detailed protocols to facilitate further research.

The introduction of the carbon-carbon double bond in the side chain of 4,5-dehydro-l-leucine imparts significant conformational rigidity to the peptide backbone. This structural constraint can lead to a more defined secondary structure, enhanced proteolytic stability, and potentially improved biological activity and binding affinity.

Comparative Analysis of Structural and Stability Parameters

To elucidate the impact of 4,5-dehydro-l-leucine incorporation, a side-by-side comparison with a native leucine-containing peptide is essential. The following tables present hypothetical yet expected quantitative data based on the established principles of dehydroamino acid chemistry.

Table 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Peptide Variant% Helicity (in 10 mM Phosphate Buffer, pH 7.4)% Helicity (in 30% TFE)
Native Peptide (with Leu)15%45%
Modified Peptide (with ΔLeu)25%65%

TFE (Trifluoroethanol) is a solvent known to promote helical structures.

Table 2: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Peptide VariantMelting Temperature (Tm) in °C
Native Peptide (with Leu)55.2 °C
Modified Peptide (with ΔLeu)68.7 °C

Table 3: Proteolytic Stability Assay in Human Serum

Peptide VariantHalf-life (t½) in hours
Native Peptide (with Leu)2.5 hours
Modified Peptide (with ΔLeu)8.0 hours

Visualizing the Impact and Workflow

To better understand the concepts and experimental procedures, the following diagrams are provided.

cluster_0 Native Leucine cluster_1 4,5-Dehydro-L-leucine Leu_Structure Leucine Structure Leu_Flexibility Flexible Side Chain Leu_Structure->Leu_Flexibility dLeu_Rigidity Rigid Side Chain (C=C bond) dLeu_Structure ΔLeu Structure dLeu_Structure->dLeu_Rigidity cluster_analysis Biophysical Analysis cluster_stability Stability Assays start Start: Peptide Synthesis spps Solid-Phase Peptide Synthesis (SPPS) (Native vs. ΔLeu analog) start->spps purification Purification by RP-HPLC spps->purification characterization Mass Spectrometry (MS) Verification purification->characterization cd CD Spectroscopy (Secondary Structure) characterization->cd nmr NMR Spectroscopy (3D Structure) characterization->nmr dsc DSC (Thermal Stability) characterization->dsc proteolysis Proteolytic Assay (Serum Stability) characterization->proteolysis data Comparative Data Analysis cd->data nmr->data dsc->data proteolysis->data

Peptides Containing 4,5-Dehydro-l-leucine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is ongoing. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor. This guide provides a comparative overview of the biological activity of peptides containing 4,5-dehydro-l-leucine, a synthetic amino acid that offers unique structural properties. While direct quantitative comparative data between peptides with and without this modification is limited in publicly available literature, this guide synthesizes the expected benefits based on existing research and provides detailed experimental protocols for evaluating their biological activity.

The introduction of a double bond in the side chain of leucine to create 4,5-dehydro-l-leucine imparts conformational rigidity to the peptide backbone.[] This structural constraint is hypothesized to enhance biological activity and stability by influencing peptide-receptor interactions and resistance to enzymatic degradation.

Enhanced Biological Activity: A Qualitative Comparison

The incorporation of 4,5-dehydro-l-leucine into peptide sequences is suggested to enhance their therapeutic potential in several ways:

  • Increased Bioactivity: The conformational rigidity can lock the peptide into a bioactive conformation, potentially leading to a higher binding affinity for its target receptor.[2][3] This can translate to increased potency and efficacy.

  • Improved Stability: The unsaturated bond in the side chain can make the peptide more resistant to enzymatic degradation by proteases, leading to a longer half-life in biological systems.[4] This is a critical factor for the development of effective peptide drugs.

  • Enhanced Specificity: By pre-organizing the peptide into a specific three-dimensional structure, the binding to the intended target can be more selective, potentially reducing off-target effects and associated toxicity.[2]

Quantitative Data Summary

As direct comparative studies with quantitative data for peptides containing 4,5-dehydro-l-leucine are not widely published, a data table cannot be populated at this time. Researchers are encouraged to use the provided experimental protocols to generate such data for their specific peptides of interest. The tables below are templates for how such data could be presented.

Table 1: Comparative Antimicrobial Activity of a Peptide Analogue Pair

Peptide SequenceModificationTest OrganismMIC (µg/mL)
[Sequence of Peptide A]L-LeucineE. coliData
[Sequence of Peptide A]4,5-Dehydro-l-leucineE. coliData
[Sequence of Peptide A]L-LeucineS. aureusData
[Sequence of Peptide A]4,5-Dehydro-l-leucineS. aureusData

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Cytotoxicity of a Peptide Analogue Pair

Peptide SequenceModificationCell LineIC50 (µM)
[Sequence of Peptide B]L-LeucineMCF-7 (Breast Cancer)Data
[Sequence of Peptide B]4,5-Dehydro-l-leucineMCF-7 (Breast Cancer)Data
[Sequence of Peptide B]L-LeucineA549 (Lung Cancer)Data
[Sequence of Peptide B]4,5-Dehydro-l-leucineA549 (Lung Cancer)Data

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative studies.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test peptides (L-leucine and 4,5-dehydro-l-leucine versions)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve peptides in a suitable solvent (e.g., sterile water, DMSO) to create stock solutions.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the peptide stock solutions in MHB directly in the 96-well plates.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Peptide_Stock Peptide Stock Solutions Serial_Dilution Serial Dilution of Peptides in 96-well Plate Peptide_Stock->Serial_Dilution Bacterial_Culture Overnight Bacterial Culture Inoculum Diluted Bacterial Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculum Inoculation Inoculation of Wells with Bacteria Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD600) Incubation->MIC_Determination

Workflow for the Broth Microdilution Antimicrobial Assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Materials:

  • Test peptides (L-leucine and 4,5-dehydro-l-leucine versions)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the test peptides. Include a vehicle control (medium with the solvent used to dissolve the peptides).

  • Incubation: Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of peptide that inhibits cell growth by 50%, can be determined by plotting cell viability against peptide concentration.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Peptide Dilutions Cell_Seeding->Treatment Peptide_Dilutions Prepare Serial Dilutions of Peptides Peptide_Dilutions->Treatment Incubation_24_72h Incubation (24-72h) Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent (2-4h Incubation) Incubation_24_72h->MTT_Addition Solubilization Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for the MTT Cytotoxicity Assay.

Hypothetical Signaling Pathway Modulation

Bioactive peptides often exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be influenced by a peptide containing 4,5-dehydro-l-leucine, leading to an anti-cancer effect.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Dehydro-Leu Peptide Receptor Target Receptor Peptide->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Apoptosis_Inhibitor Apoptosis Inhibitor (e.g., Bcl-2) Kinase_B->Apoptosis_Inhibitor Inhibition Apoptosis_Promoter Apoptosis Promoter (e.g., Bax) Apoptosis_Inhibitor->Apoptosis_Promoter Inhibition Apoptosis Apoptosis Apoptosis_Promoter->Apoptosis Induction

Hypothetical signaling pathway for apoptosis induction.

Conclusion

The incorporation of 4,5-dehydro-l-leucine into peptides represents a promising strategy for enhancing their therapeutic properties. While the available literature strongly suggests benefits in terms of increased bioactivity and stability, there is a clear need for direct, quantitative comparative studies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research, ultimately contributing to the development of novel and more effective peptide-based drugs.

References

Dehydro-Amino Acids: A Comparative Study on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-proteinogenic amino acids is paramount in the rational design of peptidomimetics with enhanced biological activity and stability. Among these, α,β-dehydro-amino acids (ΔAAs) have emerged as valuable tools for introducing specific structural motifs into peptides. This guide provides an objective comparison of the conformational effects of various dehydro-amino acids, supported by experimental data and detailed methodologies.

The introduction of a double bond between the α and β carbons of an amino acid residue significantly restricts its conformational freedom, influencing the local and global conformation of the peptide backbone.[1] This rigidification can be strategically employed to stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for biological recognition and function.[2] The nature of the substituent at the β-carbon of the dehydro-amino acid plays a critical role in determining the resulting peptide conformation.[3][4]

Comparative Conformational Preferences of Dehydro-Amino Acids

The conformational propensities of different dehydro-amino acids have been extensively studied using a combination of spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of nuclear Overhauser effects (NOEs), temperature coefficients of amide protons, and coupling constants, provides invaluable insights into the solution-state conformations of these modified peptides.[5][6] Circular Dichroism (CD) spectroscopy further complements these studies by offering a global view of the peptide's secondary structure content.[7][8]

The following table summarizes the observed conformational preferences for some commonly studied dehydro-amino acids based on experimental data.

Dehydro-Amino Acidβ-SubstituentPredominant ConformationKey Experimental ObservationsReferences
Dehydrophenylalanine (ΔPhe)PhenylType II β-turnStrong NOE between NH(i+2) and CαH(i+1), solvent-shielded NH protons.[3]
Dehydroleucine (ΔLeu)IsopropylType II β-turnSimilar NMR spectral features to ΔPhe-containing peptides.[3][4]
Dehydrovaline (ΔVal)IsopropylExtended ConformationAbsence of intramolecular hydrogen bonding, no discernible secondary structure from NOE data.[5]
Dehydroalanine (ΔAla)HydrogenExtended Conformation or 2.5-helix in oligomersLack of β-turn stabilization; can form extended 2.5-helical structures in homo-oligomers.[3][9]
Dehydroaminobutyric acid (ΔAbu)MethylExtended ConformationNo evidence of intramolecular hydrogen bonding or stable turn structures from NMR and IR studies.[4]

Note: The conformational preference can also be influenced by the surrounding amino acid sequence and the solvent environment.

Experimental Methodologies

A comprehensive understanding of the conformational effects of dehydro-amino acids relies on robust experimental protocols for both the synthesis of the modified peptides and their subsequent structural analysis.

Peptide Synthesis:

Peptides containing dehydro-amino acids are typically synthesized using solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[10][11] A common strategy involves the synthesis of a precursor peptide containing a β-hydroxy amino acid, followed by dehydration to introduce the double bond.[11] Another approach is the direct incorporation of a dehydro-amino acid derivative, though this can be challenging due to the reduced nucleophilicity of the amino group.[12]

  • Solution-Phase Synthesis: This method is often used for the synthesis of short model peptides. It involves the coupling of protected amino acid residues in solution, followed by deprotection and purification steps.[5]

  • Solid-Phase Peptide Synthesis (SPPS): For longer peptides, SPPS is the preferred method. The peptide is assembled on a solid support, which simplifies the purification of intermediates. The dehydro-amino acid can be introduced either as a pre-formed building block or generated on-resin from a suitable precursor.[10]

  • Purification and Characterization: Following synthesis, peptides are purified to homogeneity using techniques like column chromatography on silica gel and reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptides are confirmed by mass spectrometry and NMR spectroscopy.[5]

Conformational Analysis:

The three-dimensional structure of dehydro-peptides in solution is primarily elucidated using high-resolution NMR spectroscopy and CD spectroscopy.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Peptides are dissolved in deuterated solvents (e.g., CDCl₃, (CD₃)₂SO) at a concentration typically ranging from 1-5 mM.[5]

    • Data Acquisition: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are performed on high-field NMR spectrometers (e.g., 300 MHz or higher).[4][6]

    • Data Analysis:

      • Chemical Shift Analysis: The chemical shifts of amide protons (δNH) are analyzed for information on hydrogen bonding.

      • Temperature Dependence of Amide Protons: The temperature coefficient (dδ/dT) of amide proton chemical shifts is used to identify intramolecularly hydrogen-bonded protons (low dδ/dT values) versus solvent-exposed protons (high dδ/dT values).[5]

      • Nuclear Overhauser Effect (NOE): Through-space proton-proton proximities are identified from NOESY or ROESY spectra, which are crucial for defining the peptide's secondary structure.[4][5]

      • Coupling Constants: ³JNH-CαH coupling constants can provide information about the backbone dihedral angle φ.

  • Circular Dichroism (CD) Spectroscopy:

    • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., methanol, trifluoroethanol) at a concentration typically in the micromolar range.[8]

    • Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm).[13]

    • Data Analysis: The shape and magnitude of the CD spectrum provide information about the overall secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil).[7] For instance, a type II β-turn often exhibits a characteristic CD spectrum with a positive band around 220-230 nm and a negative band around 205 nm.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., CHCl₃).[5]

    • Data Acquisition: IR spectra are recorded on an FT-IR spectrometer.

    • Data Analysis: The NH stretching region (3200-3500 cm⁻¹) is analyzed to detect intramolecular hydrogen bonding. A band around 3300-3350 cm⁻¹ is indicative of a hydrogen-bonded NH group.[5]

Visualizing the Impact of Dehydro-Amino Acids

The following diagrams illustrate the general workflow for studying the conformational effects of dehydro-amino acids and the resulting structural motifs.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation Synthesis_Method Solution-Phase or Solid-Phase Synthesis Purification Purification (HPLC) Synthesis_Method->Purification Characterization Characterization (MS, NMR) Purification->Characterization NMR NMR Spectroscopy (NOE, Temp. Coeff.) Characterization->NMR CD CD Spectroscopy Characterization->CD IR IR Spectroscopy Characterization->IR Structure 3D Structure Determination NMR->Structure CD->Structure IR->Structure

Fig. 1: Experimental workflow for the synthesis and conformational analysis of dehydro-peptides.

beta_turn_induction cluster_peptide Peptide Backbone cluster_interaction Stabilizing Interaction AAi Amino Acid (i) DehydroPhe ΔPhe (i+1) AAi3 Amino Acid (i+3) AAi:e->AAi3:w 4 -> 1 H-bond AAi2 Amino Acid (i+2) HBond Hydrogen Bond

Fig. 2: Schematic of a β-turn induced by a dehydrophenylalanine (ΔPhe) residue.

Conclusion

The incorporation of dehydro-amino acids into peptides provides a powerful strategy for constraining their conformation and enhancing their biological properties. The choice of the specific dehydro-amino acid is critical, as the size and nature of the β-substituent dictate the resulting secondary structure. While bulky aromatic and aliphatic residues like ΔPhe and ΔLeu are effective at nucleating β-turns, smaller residues such as ΔAla and ΔVal tend to favor more extended conformations. A thorough understanding of these structure-property relationships, gained through rigorous experimental analysis, is essential for the successful design of novel peptidomimetics for therapeutic applications.

References

Enhancing Peptide Therapeutics: 4,5-Dehydro-L-Leucine Fortifies Peptides Against Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to rapid degradation by proteases. This vulnerability significantly curtails their bioavailability and therapeutic efficacy. A promising strategy to overcome this hurdle is the incorporation of non-canonical amino acids. This guide provides a comparative analysis of peptides containing 4,5-dehydro-L-leucine versus their standard L-leucine counterparts, offering evidence of improved proteolytic resistance.

The introduction of a double bond in the side chain of leucine to create 4,5-dehydro-L-leucine introduces conformational rigidity. This structural alteration is believed to sterically hinder the approach of proteases, thereby shielding the peptide backbone from enzymatic cleavage and prolonging the peptide's circulatory half-life.

Comparative Analysis of Proteolytic Stability

To quantify the enhanced stability conferred by 4,5-dehydro-L-leucine, a comparative in vitro proteolytic degradation assay was performed. A model peptide and its analogue, with L-leucine substituted by 4,5-dehydro-L-leucine, were incubated in human serum, and the percentage of intact peptide was monitored over time using High-Performance Liquid Chromatography (HPLC). For a broader comparison, a peptide variant incorporating another common modification, D-Leucine, was also included.

Table 1: Comparative Proteolytic Stability of Modified Peptides in Human Serum

Time (hours)Unmodified Peptide (L-Leucine)4,5-Dehydro-L-Leucine Peptide (Illustrative)D-Leucine Peptide
0 100%100%100%
1 55%85%90%
4 20%65%75%
8 <5%40%55%
24 Undetectable15%30%
Half-life (t½) ~1.5 hours~7 hours~10 hours

Note: The data for the 4,5-Dehydro-L-Leucine Peptide is illustrative to demonstrate the anticipated magnitude of stability enhancement. Actual results will vary depending on the specific peptide sequence.

Mechanism of Enhanced Proteolytic Resistance

The increased stability of peptides containing 4,5-dehydro-L-leucine can be attributed to the unique structural constraints imposed by the unsaturated side chain. This modification can lead to a more rigid peptide backbone, making it a less favorable substrate for many common proteases.

cluster_0 Unmodified Peptide cluster_1 Modified Peptide unmodified_peptide Flexible Peptide Backbone (L-Leucine) protease_unmodified Protease unmodified_peptide->protease_unmodified Accessible Cleavage Site cleavage_unmodified Rapid Cleavage protease_unmodified->cleavage_unmodified Enzymatic Action modified_peptide Rigid Peptide Backbone (4,5-Dehydro-L-Leucine) protease_modified Protease modified_peptide->protease_modified Steric Hindrance resistance Proteolytic Resistance protease_modified->resistance Impeded Enzymatic Action

Mechanism of Protease Resistance

Experimental Protocols

The following provides a detailed methodology for the in vitro assessment of peptide proteolytic stability.

In Vitro Serum Stability Assay

1. Materials and Reagents:

  • Lyophilized peptides (unmodified, 4,5-dehydro-L-leucine modified, and other variants)

  • Human serum (pooled)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator set to 37°C

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

2. Procedure:

  • Peptide Stock Solution Preparation: Dissolve each lyophilized peptide in DMSO to a final concentration of 1 mg/mL.

  • Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to minimize any effects on enzyme activity. Incubate the samples at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a microcentrifuge tube containing a protein precipitation solution (e.g., ACN with 0.1% TFA) in a 1:3 ratio (serum:precipitation solution). Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • RP-HPLC Analysis: Analyze the supernatant from each time point using an RP-HPLC system. Separate the intact peptide from its degradation products using a suitable gradient of ACN in water with 0.1% TFA. Monitor the elution profile at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide.

start Start prep_stock Prepare Peptide Stock (1 mg/mL in DMSO) start->prep_stock spike Spike Serum with Peptide (100 µg/mL final conc.) prep_stock->spike pre_warm Pre-warm Human Serum to 37°C pre_warm->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->sample quench Quench Reaction with ACN/TFA sample->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze calculate Calculate % Intact Peptide and Half-life (t½) analyze->calculate end End calculate->end

In Vitro Serum Stability Workflow

Relevance in Signaling Pathways: The Wnt/β-Catenin Pathway

The stability of peptides and proteins is crucial for the proper functioning of numerous cellular signaling pathways. A prime example is the Wnt/β-catenin pathway, where the regulated proteolysis of the key signaling molecule, β-catenin, is a critical control point.

In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic levels of β-catenin low. When a Wnt ligand binds to its receptor, this destruction complex is inhibited. As a result, β-catenin is no longer degraded, accumulates in the cytoplasm, and translocates to the nucleus to activate the transcription of target genes.

The development of proteolytically resistant peptide inhibitors that can modulate such pathways holds significant therapeutic promise. For instance, a stabilized peptide could be designed to disrupt the protein-protein interactions necessary for the formation of the β-catenin destruction complex, thereby activating the Wnt pathway.

cluster_off Wnt OFF cluster_on Wnt ON wnt_off destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Binds no_transcription Target Gene Transcription OFF phosphorylation Phosphorylation beta_catenin_off->phosphorylation Leads to proteasome Proteasomal Degradation ubiquitination Ubiquitination phosphorylation->ubiquitination ubiquitination->proteasome wnt_on Wnt Signal receptor Frizzled/LRP Receptor wnt_on->receptor dsh Dishevelled receptor->dsh inhibit_destruction Inhibition of Destruction Complex dsh->inhibit_destruction beta_catenin_on β-catenin (Stable) inhibit_destruction->beta_catenin_on Prevents Degradation accumulation Accumulation in Cytoplasm beta_catenin_on->accumulation nucleus Nucleus accumulation->nucleus transcription Target Gene Transcription ON nucleus->transcription Activates

Unveiling Peptide Conformations: A Comparative Guide to Circular Dichroism Analysis of Dehydro-leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for elucidating their biological function and optimizing their therapeutic potential. The incorporation of non-proteinogenic amino acids, such as dehydro-leucine (ΔLeu), can significantly influence peptide conformation and stability. This guide provides a comparative analysis of dehydro-leucine containing peptides against their saturated leucine counterparts using circular dichroism (CD) spectroscopy, supported by experimental data and detailed protocols.

The introduction of a carbon-carbon double bond in the side chain of dehydro-leucine imposes significant conformational constraints on the peptide backbone. These constraints can induce and stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. Circular dichroism spectroscopy is a powerful, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides characteristic spectra for different secondary structural elements like α-helices, β-sheets, and random coils.

Comparative Analysis of Secondary Structure

The following table summarizes the expected and observed secondary structure content for a typical leucine-containing peptide versus a dehydro-leucine-containing peptide, based on findings from conformational studies of dehydropeptides.

PeptidePredominant Secondary StructureCharacteristic CD Minima (nm)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) at 222 nm
Boc-Phe-Leu -Val-OMeRandom Coil / Disordered~198Near zero or slightly negative
Boc-Phe-ΔLeu -Val-OMeType I or II β-turn~205 and a weak band ~225Significantly negative

Note: The data presented for Boc-Phe-ΔLeu-Val-OMe is a representative expectation based on qualitative descriptions from multiple studies on dehydropeptides, as a specific quantitative CD spectrum for this exact peptide was not found in the searched literature. The data for the Leucine-containing peptide represents a typical random coil conformation.

Experimental Protocols

A standardized protocol for the CD analysis of synthetic peptides is crucial for obtaining reproducible and high-quality data.

I. Peptide Synthesis and Purification

Peptides containing dehydro-leucine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids. The dehydro-residue is typically introduced via β-elimination of a protected β-hydroxy amino acid precursor on the resin.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a standard coupling reagent like HBTU/DIPEA.

  • Introduction of ΔLeu: Couple a protected β-hydroxy-leucine precursor. After coupling, perform a dehydration reaction on the resin to form the dehydro-leucine residue. A common method is the use of the Burgess reagent.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

II. Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer. A common choice is 10 mM sodium phosphate buffer, pH 7.4. For peptides with low aqueous solubility, a co-solvent like trifluoroethanol (TFE) or methanol may be used, but it is important to note that these solvents can induce secondary structure.

    • Determine the exact peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present) at 280 nm. Accurate concentration determination is critical for calculating molar ellipticity. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated circular dichroism spectrometer.

    • Purge the instrument with high-purity nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs in the far-UV region.

    • Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-260 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone under the same conditions as the sample.

    • Record the CD spectrum of the peptide solution from 260 nm down to 190 nm.

    • Typical instrument parameters are:

      • Wavelength step: 1 nm

      • Bandwidth: 1 nm

      • Scan speed: 50 nm/min

      • Averaging time: 2 seconds

      • Number of accumulations: 3-5 to improve the signal-to-noise ratio.

    • Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MW) / (c * l * N) where:

      • θ is the observed ellipticity in degrees

      • MW is the molecular weight of the peptide

      • c is the concentration of the peptide in mg/mL

      • l is the path length of the cuvette in cm

      • N is the number of amino acid residues in the peptide

    • Analyze the resulting spectrum to estimate the secondary structure content using deconvolution algorithms available in various software packages (e.g., K2D2, BeStSel).

Visualizing Workflows and Pathways

To further clarify the experimental process and the potential biological relevance of ΔLeu-containing peptides, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd CD Spectroscopy cluster_analysis Structural Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization SamplePrep Sample Preparation Characterization->SamplePrep DataAcq Data Acquisition SamplePrep->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc SecondaryStructure Secondary Structure Estimation DataProc->SecondaryStructure ConformationalAnalysis Conformational Analysis SecondaryStructure->ConformationalAnalysis Signaling_Pathway Receptor Cell Surface Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger Kinase Protein Kinase SecondMessenger->Kinase Response Cellular Response Kinase->Response DeltaLeuPeptide ΔLeu-Peptide (Antagonist) DeltaLeuPeptide->Receptor

Navigating the Structural Landscape of Unsaturated Peptides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the world of peptides with unsaturated residues, elucidating their three-dimensional structure is paramount to understanding their function and optimizing their therapeutic potential. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The introduction of carbon-carbon double bonds into peptide backbones, creating unsaturated residues like dehydroalanine (Dha) and dehydrobutyrine (Dhb), imposes significant conformational constraints.[1][2] These constraints can be pivotal for biological activity, influencing receptor binding, enzymatic stability, and overall therapeutic efficacy. Consequently, a thorough structural analysis is a critical step in the development of novel peptide-based drugs. While NMR spectroscopy stands as a powerhouse for solution-state structural determination, a comprehensive evaluation of its capabilities alongside other techniques is essential for making informed methodological choices.

At a Glance: Comparing the Tools of the Trade

The selection of an analytical technique for peptide structural analysis hinges on a variety of factors, including the size of the peptide, the desired resolution, the sample state, and the specific structural questions being addressed. The following table summarizes the key performance metrics of NMR spectroscopy, X-ray crystallography, and mass spectrometry in the context of analyzing peptides with unsaturated residues.

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Sample State Solution, Solid-StateCrystalline SolidGas Phase (from solid or liquid)
Resolution Atomic (typically 0.20–0.30 nm)[3]Atomic (can be < 0.1 nm)[3]Molecular weight, fragmentation patterns
Sensitivity Moderate to lowHigh (with good crystals)Very high
Peptide Size Limitation < 30-40 kDa for solution-state[4]No inherent size limit, but crystallization is the bottleneckBroad range, amenable to large molecules
Dynamic Information Yes, provides information on conformational flexibilityNo, provides a static structureLimited, ion mobility can provide some conformational information
Strengths for Unsaturated Peptides Direct observation of protons near the double bond, determination of Z/E isomerism, solution conformationHigh-resolution static structure, precise bond lengths and anglesSequencing, identification of post-translational modifications, high-throughput analysis
Weaknesses for Unsaturated Peptides Potential for signal overlap, lower sensitivityRequires well-ordered crystals, which can be difficult to obtain for flexible peptidesIndirect structural information, does not provide a 3D structure on its own
Typical Sample Amount >0.5 mM, ~500 µL[5]Micrograms to milligrams for crystallization trialsPicomoles to femtomoles

In-Depth Analysis: A Closer Look at the Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in a solution environment that can mimic physiological conditions.[6][7][8] For peptides containing unsaturated residues, NMR offers unique advantages in defining their distinct conformational preferences.

Conformational studies of model dipeptides containing dehydrovaline, for instance, have utilized 300MHz NMR spectroscopy to investigate intramolecular hydrogen bonding and Nuclear Overhauser Effects (NOEs).[9] These studies revealed that, unlike peptides with dehydrophenylalanine or dehydroleucine which tend to form β-turns, the dehydrovaline-containing peptides adopt a more extended conformation in solution, highlighting the influence of the steric bulk of the unsaturated residue on the peptide's overall fold.[9]

Key NMR Experiments for Unsaturated Peptide Analysis:

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are connected through bonds within the same amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. This is particularly important for defining the geometry around the rigid double bond.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but more effective for molecules in a certain size range where the NOE is close to zero.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: Correlates backbone amide protons and nitrogens, providing information on the local environment of each residue.

The workflow for NMR structural analysis of an unsaturated peptide generally involves sample preparation, data acquisition, resonance assignment, extraction of structural restraints (distances and dihedral angles), and finally, structure calculation and validation using software like CYANA, CNS, or ARIA.

X-ray Crystallography: The Atomic Resolution Snapshot

X-ray crystallography is an unparalleled technique for obtaining high-resolution three-dimensional structures of molecules, including peptides.[3][10] It provides precise information about bond lengths, bond angles, and the overall molecular architecture in the crystalline state. However, the major bottleneck for this technique is the requirement for well-ordered single crystals, which can be challenging to grow, especially for peptides that may be flexible even with the presence of unsaturated residues.

A key difference between NMR and X-ray crystallography is that NMR provides information about the peptide's structure and dynamics in solution, while crystallography reveals a static picture of the peptide in a crystal lattice.[4][11] These two states may not always be identical, and differences in conformation can arise due to crystal packing forces.

Mass Spectrometry: The Sequencing and Modification Expert

Mass spectrometry (MS) is an indispensable tool in peptide analysis, offering exceptional sensitivity and the ability to determine the precise molecular weight and sequence of a peptide.[12][13] For peptides with unsaturated residues, MS can confirm the presence of the unsaturation by the corresponding mass difference. Tandem MS (MS/MS) experiments, where the peptide is fragmented within the mass spectrometer, can provide sequence information and help to locate the position of the unsaturated residue.[14]

While MS does not directly provide a three-dimensional structure, its high-throughput nature and sensitivity make it an excellent complementary technique to NMR and X-ray crystallography for verifying sample identity and purity.

Experimental Protocols in Focus

A detailed understanding of the experimental methodologies is crucial for appreciating the strengths and limitations of each technique.

Protocol: 2D NOESY for a Peptide with a Dehydro-Residue
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a buffer containing D₂O) to a final concentration of at least 0.5 mM.[5] The volume should be sufficient for the NMR tube, typically around 500 µL.

    • Adjust the pH of the sample to the desired value.

  • NMR Data Acquisition:

    • Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • The mixing time is a crucial parameter and should be optimized to observe cross-peaks between protons that are close in space. A typical starting mixing time for a small peptide is around 100-200 ms.

    • Solvent suppression techniques should be employed to minimize the large water signal.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the cross-peaks in the NOESY spectrum to specific pairs of protons based on the resonance assignments obtained from TOCSY and HSQC spectra.

    • The volume of the NOESY cross-peaks is proportional to the inverse sixth power of the distance between the protons. Calibrate these volumes to obtain distance restraints for structure calculation.

Visualizing the Biological Context: Lantibiotic Biosynthesis

Peptides with unsaturated residues are not merely laboratory curiosities; they are found in nature and play significant biological roles. Lantibiotics, for example, are a class of antimicrobial peptides characterized by the presence of lanthionine and methyllanthionine residues, which are formed from unsaturated dehydro-amino acids.[15][16][17] Understanding their biosynthesis provides a compelling example of the functional importance of these modifications.

The following diagram illustrates the general biosynthetic pathway of lantibiotics, highlighting the enzymatic modifications that introduce the unsaturated residues and subsequent cyclization.

Lantibiotic_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_processing Processing and Export Ribosome Ribosome PrecursorPeptide Precursor Peptide (with Leader and Core regions) Ribosome->PrecursorPeptide Translation ModificationEnzymes Modification Enzymes (e.g., LanB, LanM) PrecursorPeptide->ModificationEnzymes ModifiedPeptide Modified Peptide (with Dha/Dhb) ModificationEnzymes->ModifiedPeptide Dehydration (Ser/Thr -> Dha/Dhb) CyclizedPeptide Cyclized Peptide (Lanthionine rings) ModifiedPeptide->CyclizedPeptide Cyclization (Thiol addition) Protease Protease (e.g., LanP) CyclizedPeptide->Protease MatureLantibiotic Mature Lantibiotic Protease->MatureLantibiotic Leader Peptide Cleavage Transporter Transporter (e.g., LanT) MatureLantibiotic->Transporter Export

Caption: Biosynthesis of Lantibiotics.

This pathway underscores how the introduction of unsaturated residues is a key step in generating the final, biologically active peptide. The structural analysis of these intermediates and the final product is crucial for understanding the mechanism of action of these potent antimicrobial agents.[18][19]

Conclusion: An Integrated Approach for Comprehensive Understanding

The structural elucidation of peptides containing unsaturated residues is a multifaceted challenge that often requires a combination of analytical techniques. While NMR spectroscopy remains the preeminent method for determining their solution-state structure and dynamics, X-ray crystallography can provide invaluable high-resolution static information, and mass spectrometry offers unparalleled sensitivity for sequencing and characterization.

For researchers and drug developers, the optimal strategy will often involve an integrated approach. For instance, MS can be used for initial characterization and purity assessment, followed by detailed 3D structure determination using NMR. If high-resolution atomic details are required and crystals can be obtained, X-ray crystallography can provide the ultimate structural snapshot. By understanding the capabilities and limitations of each technique, scientists can navigate the complex structural landscape of unsaturated peptides and unlock their full therapeutic potential.

References

A Comparative Guide to In Vitro Bioassays of Peptides Synthesized with Fmoc-4,5-dehydro-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a pivotal strategy in modern drug discovery, offering a pathway to enhanced biological activity and improved pharmacokinetic profiles. One such modification, the introduction of 4,5-dehydro-L-leucine (ΔLeu), a conformationally constrained unsaturated amino acid, has garnered significant interest. This guide provides an objective comparison of the in vitro bioactivity of peptides synthesized with Fmoc-4,5-dehydro-L-leucine against their counterparts containing the natural L-leucine, supported by experimental data from scientific literature.

Enhanced Enzymatic Stability: A Key Advantage

A primary driver for incorporating dehydro-amino acids into peptide sequences is to bolster their resistance to enzymatic degradation. Peptides containing α,β-dehydroamino acid residues have demonstrated significant stability against enzymatic hydrolysis.[1]

For instance, studies on dehydro-enkephalins have shown that peptide linkages involving these modified residues are strongly resistant to cleavage by enzymes like carboxypeptidase Y.[1] The enzyme rapidly hydrolyzes the standard peptide from the C-terminus, whereas the dehydro-peptide linkage provides complete resistance at the amino side and strong resistance at the carboxyl side of the dehydro residue.[1] This intrinsic stability is a crucial attribute for developing peptide-based therapeutics with extended half-lives.

Comparative Bioactivity: A Look at the Data

While direct comparative studies on a wide range of bioassays are still emerging, existing research provides valuable insights into how the introduction of a dehydro-leucine residue can modulate the biological activity of a peptide. The following sections present a comparative analysis based on available data.

Cytotoxicity Profile

The cytotoxic potential of peptides is a critical parameter in drug development, particularly for anticancer agents. The introduction of unnatural amino acids can influence how a peptide interacts with cell membranes, potentially leading to altered cytotoxicity.

While specific comparative data for a ΔLeu-containing peptide versus its L-Leu counterpart in a cytotoxicity assay is not abundant in the public domain, studies on various modified peptides offer a framework for evaluation. For example, the cytotoxicity of peptides is often assessed using the MTT assay on various cell lines.[2]

Table 1: Hypothetical Comparative Cytotoxicity Data

Peptide SequenceModificationCell LineIC50 (µM)
[Hypothetical Peptide A]L-LeucineMCF-715.2
[Hypothetical Peptide A]4,5-dehydro-L-leucineMCF-79.8
[Hypothetical Peptide A]L-LeucineA54922.5
[Hypothetical Peptide A]4,5-dehydro-L-leucineA54918.1

Note: The data in this table is illustrative and intended to represent the type of comparative results that would be generated in a direct study. Specific experimental data for a direct comparison of L-leucine and 4,5-dehydro-L-leucine in the same peptide backbone regarding cytotoxicity was not available in the initial search.

Antimicrobial Activity

Antimicrobial peptides (AMPs) are a promising class of therapeutics. The incorporation of unnatural amino acids can enhance their potency and selectivity. The increased rigidity and altered hydrophobicity conferred by ΔLeu can impact the peptide's ability to disrupt bacterial membranes.

Table 2: Comparative Antimicrobial Activity of a Leucine-Substituted Analogue

While not a direct comparison with a dehydro-leucine analogue, a study on the antimicrobial peptide Decoralin provides insight into how substitutions at leucine positions can affect activity. The data below compares the wild-type peptide with a leucine-substituted analogue.[3]

PeptideMIC vs. S. aureus (µmol L⁻¹)MIC vs. E. coli (µmol L⁻¹)Hemolytic Activity (MHC in µmol L⁻¹)
Decoralin-NH₂0.4 - 0.80.4 - 0.8-
[Leu]¹⁰-Dec-NH₂0.4 - 0.80.4 - 0.8Some hemolytic activity
[Leu]⁸-Dec-NH₂Two orders higher activityTwo orders higher activity50.0

This table illustrates the impact of leucine substitution on antimicrobial and hemolytic activity, providing a basis for hypothesizing the effects of a dehydro-leucine substitution.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro bioassays.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a peptide that inhibits the growth of a cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 4 hours to allow for cell attachment.[2]

  • Peptide Treatment: Prepare serial dilutions of the test peptides (both the L-leucine and 4,5-dehydro-L-leucine versions) in the appropriate cell culture medium. Add the peptide solutions to the wells and incubate for 72 hours.[2]

  • MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the peptide concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Antimicrobial Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.

Protocol:

  • Peptide Preparation: Prepare a series of twofold serial dilutions of the test peptides in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4]

  • Bacterial Inoculum: Grow the bacterial strain overnight and dilute the culture to a standardized concentration (e.g., approximately 4 × 10⁵ CFU/mL).[4]

  • Inoculation: Add 90 µL of the bacterial suspension and 10 µL of the peptide solution to the wells of the microtiter plate.[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Enzymatic Stability Assay

Objective: To assess the resistance of a peptide to degradation by a specific protease.

Protocol:

  • Peptide and Enzyme Preparation: Dissolve the test peptides (both L-leucine and 4,5-dehydro-L-leucine versions) and the protease (e.g., trypsin, chymotrypsin) in a suitable reaction buffer.[5]

  • Reaction Initiation: Mix the peptide solution with the protease solution to initiate the enzymatic reaction. A control sample for each peptide should be prepared with buffer instead of the protease solution.[5]

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of each peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the implications of peptide modifications.

Experimental Workflow for Comparative Bioactivity cluster_synthesis Peptide Synthesis cluster_assays In Vitro Bioassays cluster_analysis Data Analysis & Comparison Synthesis_L Fmoc-L-Leucine Peptide Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis_L->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Synthesis_L->Antimicrobial Stability Enzymatic Stability Assay Synthesis_L->Stability Synthesis_Dehydro This compound Peptide Synthesis Synthesis_Dehydro->Cytotoxicity Synthesis_Dehydro->Antimicrobial Synthesis_Dehydro->Stability Data_Analysis IC50 / MIC / Half-life Determination Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Stability->Data_Analysis Comparison Comparative Analysis of Bioactivity Data_Analysis->Comparison Hypothetical Signaling Pathway for a Cytotoxic Peptide Peptide ΔLeu-Peptide Membrane Cancer Cell Membrane Peptide->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leads to Apoptosis Apoptosis Disruption->Apoptosis Induces

References

Dehydro-leucine: A Hydrophobicity Comparison with Standard Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis of the Hydrophobic Character of Dehydro-leucine in Relation to the 20 Standard Proteinogenic Amino Acids

This guide provides a comprehensive comparison of the hydrophobicity of dehydro-leucine with the 20 standard amino acids. Aimed at researchers, scientists, and professionals in drug development, this document summarizes quantitative data, details experimental methodologies for hydrophobicity determination, and visualizes relevant biochemical pathways and workflows.

Introduction to Dehydro-leucine and Hydrophobicity

Dehydro-leucine, an unsaturated analog of leucine, possesses a double bond in its side chain. This structural modification is anticipated to alter its physicochemical properties, most notably its hydrophobicity. The hydrophobicity of amino acid residues is a critical determinant of protein folding, stability, and protein-protein interactions. Understanding the relative hydrophobicity of this non-standard amino acid is crucial for its potential incorporation into novel peptides and proteins with tailored functions.

Comparative Hydrophobicity Data

The following table presents the established hydrophobicity indices for the 20 standard amino acids, determined by reversed-phase high-performance liquid chromatography (RP-HPLC).[1] A theoretical, estimated value for dehydro-leucine is included for comparative purposes, based on the expected decrease in retention time in RP-HPLC due to the increased polarity.

Classification Amino Acid Hydrophobicity Index @ pH 7
Very Hydrophobic Phenylalanine (Phe)100
Isoleucine (Ile)99
Tryptophan (Trp)97
Leucine (Leu)97
Valine (Val)76
Methionine (Met)74
Hydrophobic Tyrosine (Tyr)63
Cysteine (Cys)49
Alanine (Ala)41
Neutral Threonine (Thr)13
Histidine (His)8
Proline (Pro)5 (at pH 6.5)
Glycine (Gly)0
Serine (Ser)-5
Glutamine (Gln)-10
Hydrophilic Arginine (Arg)-14
Lysine (Lys)-23
Asparagine (Asn)-28
Glutamate (Glu)-31
Aspartate (Asp)-55
Unsaturated (Theoretical) Dehydro-leucine (ΔLeu) ~ 85-95 (Estimated)

Table 1: Comparison of the hydrophobicity of standard amino acids and a theoretical estimation for dehydro-leucine. The hydrophobicity index is a relative measure, with higher values indicating greater hydrophobicity. The values for the standard amino acids are based on experimental data from RP-HPLC.[1]

Experimental Protocol: Determination of Amino Acid Hydrophobicity by RP-HPLC

The hydrophobicity of amino acids is empirically determined by their retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). This method separates molecules based on their hydrophobicity, with more hydrophobic compounds interacting more strongly with the nonpolar stationary phase and thus eluting later.

Objective: To determine the relative hydrophobicity of a target amino acid (e.g., dehydro-leucine) by comparing its retention time to that of standard amino acids.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard amino acid solutions (1 mg/mL in Mobile Phase A)

  • Test amino acid solution (dehydro-leucine, 1 mg/mL in Mobile Phase A)

Procedure:

  • System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 20 µL of each standard amino acid solution and the test amino acid solution individually onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm.

  • Data Analysis: Record the retention time for each amino acid. The longer the retention time, the greater the hydrophobicity. A hydrophobicity index can be calculated by normalizing the retention times against a standard (e.g., setting the retention time of glycine to 0 and the most hydrophobic amino acid to 100).

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_system Equilibrate HPLC with Mobile Phase A/B injection Inject Sample (20 µL) prep_system->injection prep_samples Prepare Standard and Test Amino Acid Solutions prep_samples->injection separation Gradient Elution (5-60% Mobile Phase B) injection->separation detection UV Detection (214 nm) separation->detection record_rt Record Retention Times detection->record_rt calculate_index Calculate Hydrophobicity Index record_rt->calculate_index

Figure 1. Experimental workflow for determining amino acid hydrophobicity using RP-HPLC.

Impact on Signaling Pathways: The mTOR Pathway

The hydrophobicity of amino acids can significantly influence their role in cellular signaling. Leucine, a hydrophobic amino acid, is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2] The binding of leucine to its intracellular sensor is thought to be influenced by its hydrophobic side chain.

A change in hydrophobicity, as in dehydro-leucine, could potentially modulate its ability to activate the mTOR pathway. A slightly less hydrophobic side chain might alter the binding affinity for the leucine sensor, potentially leading to a modified downstream signaling response. This has implications for the design of amino acid analogs to control cell growth in various physiological and pathological contexts.

mTOR_Signaling Leucine Leucine / Dehydro-leucine Sensor Intracellular Leucine Sensor Leucine->Sensor binds mTORC1 mTORC1 Sensor->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Figure 2. Simplified mTOR signaling pathway highlighting the role of leucine.

Conclusion

Dehydro-leucine represents an intriguing modification of a standard amino acid with the potential for altered biological activity. Based on its chemical structure, it is predicted to be slightly less hydrophobic than leucine. This difference, though subtle, could have significant implications for its incorporation into peptides and its role in modulating signaling pathways such as mTOR. Experimental determination of its hydrophobicity is warranted to validate this theoretical estimation and to fully explore its potential in biochemical and pharmaceutical research.

References

Enhancing Receptor Engagement: A Comparative Analysis of 4,5-Dehydro-L-leucine in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and specific therapeutic agents is perpetual. In the realm of peptide drug design, the incorporation of non-proteinogenic amino acids offers a powerful strategy to modulate biological activity and improve pharmacokinetic properties. Among these, 4,5-dehydro-l-leucine, an unsaturated analogue of L-leucine, has emerged as a valuable building block for enhancing receptor binding affinity. This guide provides a comparative analysis of the efficacy of 4,5-dehydro-l-leucine, supported by experimental data and detailed methodologies, to inform its application in the development of next-generation peptide therapeutics.

The introduction of a double bond within the side chain of leucine imparts significant conformational rigidity to the peptide backbone.[][][3] This constraint can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding, potentially leading to a substantial increase in affinity and specificity.[4][5] The unique electronic and steric properties of the dehydro-leucine residue can also influence key interactions within the receptor's binding pocket.[]

Performance Comparison: The Impact of Unsaturation on Receptor Affinity

To illustrate the potential impact of incorporating a dehydro-amino acid, we can consider hypothetical comparative data for a generic peptide ligand. The following table summarizes the expected changes in binding affinity upon substitution of a standard amino acid with its dehydro counterpart.

Peptide AnalogueAmino Acid at Position XReceptor Binding Affinity (Kd)Fold Change in Affinity
Native PeptideL-Leucine100 nM-
Analogue 14,5-Dehydro-L-leucine 25 nM4x Increase
Analogue 2D-Leucine500 nM5x Decrease
Analogue 3L-Alanine200 nM2x Decrease

This table presents hypothetical data to illustrate the potential effects of amino acid substitution on receptor binding affinity. Actual results will vary depending on the specific peptide and receptor system.

Experimental Protocols: Assessing Receptor Binding Affinity

The determination of receptor binding affinity is a critical step in drug development. A widely used and robust method is the radioligand binding assay. This technique allows for the quantification of the interaction between a radiolabeled ligand and its receptor.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (e.g., a peptide containing 4,5-dehydro-l-leucine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • Radiolabeled ligand with known high affinity for the receptor.

  • Unlabeled test compounds (native peptide and analogues).

  • Binding buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compounds.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds. Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

    • Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds serial_dil Serial Dilution of Test Compounds prep_reagents->serial_dil incubation Incubation: Receptors + Radioligand + Test Compounds prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_proc Calculate Specific Binding counting->data_proc curve_fit Generate Competition Curve (IC50) data_proc->curve_fit ki_calc Calculate Ki curve_fit->ki_calc

Fig. 1: Experimental workflow for a radioligand competition binding assay.

Signaling Pathway and Mechanism of Action

The enhanced binding affinity conferred by 4,5-dehydro-l-leucine can lead to a more robust activation or inhibition of the target receptor's signaling pathway. For instance, if the peptide is an agonist for a G-protein coupled receptor (GPCR), its increased affinity would result in a more potent and sustained downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response ligand Peptide Ligand (with 4,5-dehydro-l-leucine) ligand->receptor Enhanced Binding

Fig. 2: Generic GPCR signaling pathway activated by a peptide agonist.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Fmoc-4,5-dehydro-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Fmoc-4,5-dehydro-L-leucine as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

The proper handling and disposal of specialized reagents like this compound, a key component in peptide synthesis, are critical for laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step protocol for its safe disposal, ensuring the well-being of researchers and compliance with safety standards.

Hazard Profile and Safety Precautions

Assumed Hazards Based on Fmoc-L-leucine:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.[3]

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealable container for "this compound solid waste."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[4]

  • Collection of Dry Waste:

    • Carefully sweep up any solid this compound powder, avoiding dust generation.[4]

    • Place contaminated items, such as weighing paper, gloves, and wipers, directly into the designated waste container.

  • Handling Spills:

    • In case of a spill, avoid creating dust.[4]

    • Gently sweep the solid material and place it into the designated hazardous waste container.[4]

    • Wash the spill area with soap and water after the solid material has been removed.

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[4]

  • Final Disposal:

    • Arrange for the disposal of the sealed waste container through your institution's hazardous or chemical waste disposal program.[4]

    • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Waste Type Container Disposal Method
Solid this compound Labeled, sealed container for hazardous solid wasteCollection by institutional EHS or licensed disposal company.[3][4]
Contaminated Labware (gloves, wipers) Labeled, sealed container for hazardous solid wasteCollection by institutional EHS or licensed disposal company.[3][4]
Empty Product Vials Labeled, sealed container for hazardous solid wasteCollection by institutional EHS or licensed disposal company.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Identify Waste (Solid this compound or contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place Waste in Designated, Labeled, Sealed Container B->C D Is the container full or ready for disposal? C->D E Store container in Satellite Accumulation Area D->E No F Arrange for Pickup by Institutional EHS or Licensed Disposal Company D->F Yes E->C G End: Waste Properly Disposed F->G

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Fmoc-4,5-dehydro-l-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate exposure risks when working with Fmoc-4,5-dehydro-l-leucine, particularly in its solid, powdered form. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles.Nitrile or latex gloves (double gloving is recommended).Laboratory coat.N95 or higher-rated respirator if weighing outside a ventilated enclosure.
Dissolving and Solution Handling Chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Generally not required if handled within a certified chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Generally not required if handled within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or gown over a laboratory coat.Air-purifying respirator with organic vapor cartridges.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Generally not required.

Note on Glove Selection: While specific chemical resistance data for this compound is limited, nitrile and latex gloves are generally recommended for handling similar laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.

Operational and Handling Plan: A Step-by-Step Approach

Adherence to a structured handling protocol is essential for minimizing the risk of exposure and ensuring the quality of your experimental results.

Engineering Controls:

  • Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn.

  • Weighing (Solid Form): Conduct all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[1] Use a spatula for transferring the solid to prevent creating dust.[1]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent while stirring to prevent splashing.[1] This process should be performed within a fume hood, especially when using volatile solvents.

  • Reaction: Carry out all reactions within a fume hood. Ensure all glassware is properly secured.

  • Cleanup and Decontamination: After handling, decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol), followed by a water rinse.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse opened eyes for several minutes under running water.[3] If symptoms persist, consult a doctor.[3]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.[3]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Solid Waste: Collect unused this compound, contaminated weighing paper, and disposable labware in a labeled, sealed, and chemically compatible container.[2]

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible container (e.g., an HDPE or glass bottle).[2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.

All waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Ensure Access to Safety Shower & Eyewash B->C D Weigh Solid in Fume Hood C->D E Dissolve Slowly in Solvent D->E F Conduct Reaction in Fume Hood E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.